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[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine Documentation Hub

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  • Product: [(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine
  • CAS: 2031268-65-0

Core Science & Biosynthesis

Foundational

Chemical Properties and Stability of (2,5-Dihydrothiophen-3-yl)methylamine: A Technical Guide

Executive Summary (2,5-Dihydrothiophen-3-yl)methylamine is a highly versatile, bifunctional building block characterized by a partially saturated sulfur heterocycle and a primary allylic amine. In drug discovery, it serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,5-Dihydrothiophen-3-yl)methylamine is a highly versatile, bifunctional building block characterized by a partially saturated sulfur heterocycle and a primary allylic amine. In drug discovery, it serves as a rigidified bioisostere and a critical precursor for synthesizing functionalized thiophenes and π-conjugated systems. However, the compound's unique structural architecture—specifically the electron-rich thioether, the isolated alkene, and the nucleophilic primary amine—presents distinct stability challenges.

This whitepaper provides an in-depth analysis of the physicochemical properties, degradation mechanisms, and handling protocols for (2,5-Dihydrothiophen-3-yl)methylamine, ensuring scientific integrity and reproducibility in downstream applications.

Physicochemical Profiling

Understanding the baseline physicochemical properties of (2,5-Dihydrothiophen-3-yl)methylamine is essential for predicting its behavior in various solvent systems and biological assays. The free base is an oily liquid at room temperature, whereas its salt forms (e.g., hydrochloride) are crystalline solids.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionAnalytical Rationale
Molecular Formula C₅H₉NSCore structure comprising an allylic amine and a thioether.
Molecular Weight 115.19 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Physical State Liquid (Free Base) / Solid (Salt)Free base is volatile; salt formation is required for stable storage.
pKa (Amine) ~9.5 (Predicted)Highly basic primary amine; protonated at physiological pH (7.4).
LogP ~0.5 (Predicted)Hydrophilic nature; excellent aqueous solubility in salt form.
Oxidation State (S) -2 (Thioether)Highly susceptible to oxidation to sulfoxide (+4) and sulfone (+6).

Chemical Stability and Degradation Pathways

The stability of (2,5-Dihydrothiophen-3-yl)methylamine is governed by three primary mechanistic pathways: thioether oxidation, base-catalyzed isomerization, and amine-mediated degradation [1].

Oxidation of the Thioether Core

The sulfur atom in the 2,5-dihydrothiophene ring is highly electron-rich. Exposure to atmospheric oxygen, photolytic stress, or chemical oxidants (e.g., H₂O₂, mCPBA) rapidly yields the corresponding sulfoxide. Under prolonged exposure or elevated temperatures, it further oxidizes to the 1,1-dioxide (sulfolene derivative) [1]. While the 1,1-dioxide is thermodynamically stable at room temperature, it can undergo retro-cheletropic extrusion of SO₂ upon heating (>80°C) to yield reactive dienes.

Base-Catalyzed Isomerization

The 2,5-dihydrothiophene core is kinetically stable but thermodynamically nearly isoenergetic with its 2,3-dihydrothiophene isomer (energy difference of ~2.8 kcal/mol) [2]. In the presence of strong bases, the allylic protons become labile, driving the migration of the double bond to the 2,3-position to achieve conjugation with the sulfur atom's lone pairs. Extreme thermal stress can also drive complete dehydrogenation, resulting in aromatization to a thiophene derivative.

Amine Reactivity

As a primary allylic amine, the free base is a potent nucleophile. If left exposed to ambient air, it readily sequesters atmospheric CO₂ to form insoluble carbamate salts. Furthermore, the free base is prone to oxidative deamination over time.

degradation A (2,5-Dihydrothiophen-3-yl)methylamine (Core) B Sulfoxide / Sulfone (Oxidation) A->B H2O2 / O2 C 2,3-Dihydro Isomer (Base-Catalyzed) A->C Strong Base D Thiophene Derivative (Aromatization) A->D Dehydrogenation C->D Oxidation

Fig 1. Primary degradation and isomerization pathways of the 2,5-dihydrothiophene core.

Experimental Methodologies

To ensure the integrity of (2,5-Dihydrothiophen-3-yl)methylamine during synthetic campaigns, rigorous stability testing and controlled derivatization protocols must be implemented.

Protocol 1: Forced Degradation and Stability Assessment

This self-validating protocol is designed to quantitatively assess the compound's susceptibility to oxidative and basic stress.

  • Sample Preparation: Dissolve 10 mg of (2,5-Dihydrothiophen-3-yl)methylamine hydrochloride in 1.0 mL of HPLC-grade Acetonitrile/Water (1:1 v/v) to create a ~0.1 M stock solution.

  • Environmental Stressing:

    • Oxidative Stress: Aliquot 200 µL of the stock and add 20 µL of 3% H₂O₂. Incubate at 25°C.

    • Basic Stress: Aliquot 200 µL of the stock and add 20 µL of 0.1 N NaOH. Incubate at 25°C.

  • Quenching & Aliquoting: At predefined time points (0, 1h, 4h, 24h), extract 20 µL from each stress vial. Quench the oxidative vial with saturated sodium thiosulfate and neutralize the basic vial with 0.1 N HCl.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system (C18 column, 5-95% MeCN/H₂O gradient with 0.1% Formic Acid). Monitor the disappearance of the parent mass (m/z 116 [M+H]⁺) and the appearance of the sulfoxide (m/z 132) or sulfone (m/z 148).

  • Kinetic Profiling: Plot the area under the curve (AUC) of the parent peak against time to calculate the pseudo-first-order degradation rate constants.

workflow S1 1. Sample Preparation (0.1M in MeCN/H2O) S2 2. Environmental Stress (Base, Peroxide) S1->S2 S3 3. Quenching & Aliquoting (Time-course sampling) S2->S3 S4 4. LC-MS / NMR Analysis (Structural elucidation) S3->S4 S5 5. Kinetic Profiling (Degradation rate calculation) S4->S5

Fig 2. Step-by-step experimental workflow for forced degradation and stability assessment.

Protocol 2: Controlled Oxidation to 1,1-Dioxide (Stable Precursor Synthesis)

Because the sulfide is sensitive to long-term storage, converting it to the 1,1-dioxide (sulfolene) form is a common strategy to create a shelf-stable precursor [3].

  • Reagent Setup: Dissolve 5.0 mmol of (2,5-Dihydrothiophen-3-yl)methylamine hydrochloride in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Execution: Cool the solution to 0°C using an ice bath. Dropwise, add 12.0 mmol of 30% aqueous H₂O₂ over 15 minutes to prevent thermal runaway.

  • Incubation: Allow the reaction to warm to 20°C and stir for 24 hours. To ensure complete conversion to the sulfone, gently heat the mixture to 60°C for an additional 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the 3-(aminomethyl)-2,5-dihydrothiophene 1,1-dioxide hydrochloride salt. Filter and dry under a high vacuum.

Storage and Handling Best Practices

To preserve the structural integrity of (2,5-Dihydrothiophen-3-yl)methylamine, the following handling paradigms must be strictly adhered to:

  • Salt Formation: Always store the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonation of the primary amine eliminates nucleophilicity, preventing CO₂ sequestration and self-condensation.

  • Atmospheric Control: Store in tightly sealed, amber glass vials backfilled with an inert gas (Argon or Nitrogen) to entirely mitigate oxidative degradation of the thioether core [3].

  • Temperature: Maintain long-term storage at 2-8°C (Refrigerated) or -20°C (Freezer) . Avoid repeated freeze-thaw cycles.

  • pH Considerations: Avoid prolonged exposure to strong bases (pH > 10) during formulation or extraction to prevent irreversible isomerization to the 2,3-dihydrothiophene derivative.

References

  • Title: Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

Exploratory

Unveiling the In Vitro Mechanism of Action of (2,5-Dihydrothiophen-3-yl)methylamine Derivatives: Covalent Targeting and Signal Modulation

Executive Summary While simple (2,5-dihydrothiophen-3-yl)methylamine serves as a foundational heterocyclic building block, its derivatization into complex molecular scaffolds—such as benzenesulfonates or brominated thiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While simple (2,5-dihydrothiophen-3-yl)methylamine serves as a foundational heterocyclic building block, its derivatization into complex molecular scaffolds—such as benzenesulfonates or brominated thiophenones—unlocks highly specific, potent biological activity. As an in vitro pharmacophore, the 2,5-dihydrothiophene moiety acts as an electrophilic warhead. This whitepaper details its dual utility: the targeted covalent inhibition of mammalian Extracellular Signal-Regulated Kinase 2 (ERK2) in oncology models, and the disruption of bacterial quorum sensing via the master regulator LuxR in marine pathogens.

Core Mechanistic Paradigm: Electrophilic Covalent Modification

The defining structural feature of the 2,5-dihydrothiophen-3-yl pharmacophore is its endocyclic double bond. This unsaturation transforms the sulfur heterocycle into a highly reactive Michael acceptor. In vitro structure-activity relationship (SAR) studies demonstrate that the reduction of this double bond completely abolishes biological activity[1]. This confirms that the compound's primary mechanism of action relies on the formation of covalent adducts with nucleophilic amino acid residues—specifically, the thiol groups of exposed cysteines on target proteins[1].

Mammalian Target: ERK2 Docking Domain Inhibition

In mammalian oncology models, specifically BRAF-mutant melanoma cells (e.g., A375), compounds containing a 1,1-dioxido-2,5-dihydrothiophen-3-yl 4-benzenesulfonate scaffold (such as the lead compound SF-3-030) act as function-selective ERK2 inhibitors[1]. Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved catalytic cleft, these derivatives target the F-recruitment site (FRS) of ERK2[2].

  • Covalent Adduct Formation: High-resolution mass spectrometry reveals that the compound undergoes a Michael addition with Cysteine 252 (Cys252), a residue located adjacent to the ERK2 FRS[2].

  • Substrate Exclusion: By covalently occupying the FRS, the compound sterically hinders the docking of substrates containing a DEF (Docking site for ERK, FXF) motif. This selectively prevents the phosphorylation of immediate-early gene products like c-Fos and Fra1, effectively halting AP-1 mediated transcription[2].

  • Oxidative Stress Induction: Concurrently, these derivatives induce reactive oxygen species (ROS), triggering a secondary apoptotic pathway mediated by Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)[2].

ERK2_Pathway BRAF Mutant BRAF (V600E) MEK MEK1/2 BRAF->MEK Phosphorylates ERK2 ERK2 (Active) MEK->ERK2 Phosphorylates FRS F-Recruitment Site (FRS) Cys252 Adduct ERK2->FRS Contains Compound (2,5-Dihydrothiophen-3-yl) Derivatives (e.g., SF-3-030) Compound->FRS Covalent Michael Addition ROS Oxidative Stress (ROS) NRF2 Activation Compound->ROS Induces Substrates DEF-Motif Substrates (c-Fos, Fra1) FRS->Substrates Blocks Docking Transcription AP-1 Mediated Transcription Substrates->Transcription Prevents

Figure 1. Mechanism of ERK2 FRS inhibition and ROS induction by 2,5-dihydrothiophen-3-yl derivatives.

Bacterial Target: Quorum Sensing Disruption

Beyond mammalian kinases, brominated derivatives of the 2,5-dihydrothiophen-3-yl scaffold (e.g., TF310) exhibit potent in vitro anti-virulence properties against marine pathogens like Vibrio harveyi[3].

  • LuxR Inhibition: These thiophenones function as sulfur analogues to naturally occurring furanones. They disrupt quorum sensing by covalently modifying LuxR, the master transcriptional regulator of the Vibrio signaling cascade[3].

  • DNA Binding Disruption: By binding to nucleophilic residues on LuxR, the compound drastically reduces the protein's affinity for target promoter DNA. This silences virulence gene expression (such as bioluminescence) without exhibiting the severe cytotoxicity associated with traditional bactericidal antibiotics[3].

LuxR_Pathway Autoinducer Autoinducers (HAI-1, AI-2, CAI-1) LuxR LuxR Master Regulator Autoinducer->LuxR Activates DNA Target Promoter DNA LuxR->DNA Binds LuxR->DNA Binding Blocked Thiophenone Brominated Thiophenone (e.g., TF310) Thiophenone->LuxR Covalent Modification Virulence Virulence Gene Expression (Bioluminescence) DNA->Virulence Transcribes

Figure 2. Disruption of LuxR-mediated quorum sensing by brominated thiophenone derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the mechanisms described above must be validated through meticulously controlled in vitro assays. The following protocols explain not just the how, but the causality behind the experimental design.

Protocol 1: Covalent Adduct Identification via LC-MS/MS

Purpose: To confirm the Michael addition of the 2,5-dihydrothiophene ring to target cysteines (e.g., Cys252 on ERK2)[2]. Causality of Design: Direct mass spectrometry of the intact protein often lacks the resolution required to pinpoint the exact site of modification. By utilizing proteolytic digestion (Trypsin) combined with a prior alkylation step, researchers can isolate specific peptide fragments. Dithiothreitol (DTT) and iodoacetamide are used to reduce and block unbound cysteines. This ensures that any observed mass shift (+324 Da for SF-3-030) is exclusively due to the covalent binding of the test compound, eliminating false positives from artifactual oxidation.

  • Incubation: Incubate recombinant ERK2 (10 µM) with the 2,5-dihydrothiophen-3-yl derivative (50 µM) in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Denaturation & Alkylation: Denature the protein using 8M urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C), followed by alkylation of free cysteines with 50 mM iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute urea to <1M and add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 spin columns and analyze via a Q-Exactive Orbitrap mass spectrometer.

  • Self-Validation Checkpoint: The data must show a +57 Da shift on non-target cysteines (confirming successful iodoacetamide alkylation) and a specific +324 Da shift (or respective compound mass) on the target Cys252 peptide fragment.

MS_Workflow Incubation 1. In Vitro Incubation (ERK2 + Compound) Alkylation 2. Reduction & Alkylation (DTT / Iodoacetamide) Incubation->Alkylation Quench & Denature Digestion 3. Proteolytic Digestion (Trypsin) Alkylation->Digestion Cleave into Peptides LCMS 4. LC-MS/MS Analysis (Precursor Ion Scan) Digestion->LCMS Isolate Fragments Validation 5. Adduct Mapping (+324 Da on Cys252) LCMS->Validation Identify Mass Shift

Figure 3. Self-validating LC-MS/MS workflow for identifying covalent cysteine modifications.

Protocol 2: Fluorescence Anisotropy Assay for LuxR-DNA Binding

Purpose: To quantify the disruption of LuxR binding to its target promoter DNA by brominated thiophenones[3]. Causality of Design: While Electrophoretic Mobility Shift Assays (EMSA) can show DNA binding, they are non-equilibrium gel-based assays. Fluorescence anisotropy is chosen because it allows for real-time, solution-phase measurement of the dissociation constant ( Kd​ ). When the small fluorescently labeled DNA is free, it tumbles rapidly (low anisotropy). When bound to the massive LuxR protein, tumbling slows (high anisotropy). A drop in anisotropy upon compound addition proves that the compound physically displaces the protein from the DNA.

  • Preparation: Synthesize a 5'-fluorescein (FITC) labeled double-stranded DNA probe containing the specific LuxR binding site.

  • Baseline Measurement: Measure the baseline anisotropy of the free FITC-DNA (10 nM) in binding buffer (pH 7.5) using a polarized spectrofluorometer.

  • Protein Titration: Titrate purified LuxR protein into the cuvette until saturation is reached (maximum anisotropy). Calculate the baseline Kd​ .

  • Compound Challenge: Introduce the thiophenone derivative (e.g., TF310 at 10 µM) into the LuxR-DNA complex.

  • Self-Validation Checkpoint: Include a control utilizing a non-brominated, saturated thiophene analog. The control should yield no change in anisotropy, validating that the electrophilic double bond is the sole driver of DNA-binding disruption.

Quantitative Data Presentation

The table below summarizes the in vitro quantitative metrics of key (2,5-dihydrothiophen-3-yl) derivatives across their respective biological targets.

Compound DesignationScaffold TypePrimary TargetCovalent Adduct Mass ShiftIn Vitro IC50 / Effective DoseBiological Outcome
SF-3-030 1,1-dioxido-2,5-dihydrothiophen-3-yl 4-benzenesulfonateMammalian ERK2 (Cys252)+324 Da~15 µM (A375 Melanoma Proliferation)Inhibition of AP-1 transcription; ROS induction[2].
TF310 Brominated 2,5-dihydrothiophen-3-ylBacterial LuxRTarget Dependent2.5 µM (In vivo Brine Shrimp Protection)Disruption of V. harveyi bioluminescence and virulence[3].
Saturated Analog Tetrahydrothiophene (Reduced double bond)ERK2 / LuxRNone>100 µM (Inactive)Loss of target binding; confirms Michael addition mechanism[1].

References

  • Martinez R 3rd, Huang W, Samadani R, et al. "Mechanistic Analysis of an Extracellular Signal-Regulated Kinase 2-Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress." Journal of Pharmacology and Experimental Therapeutics, 2021 Jan;376(1):84-97.[Link]

  • Defoirdt T, Benneche T, Brackman G, Coenye T, Sorgeloos P, Scheie AA. "A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis." PLoS One, 2012;7(7):e41788.[Link]

Sources

Foundational

Synthesis Pathways for (2,5-Dihydrothiophen-3-yl)methylamine Derivatives: A Comprehensive Technical Guide

Executive Summary (2,5-Dihydrothiophen-3-yl)methylamine derivatives are critical structural motifs in modern medicinal chemistry, prominently featured in the development of Janus kinase (JAK) inhibitors and other targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,5-Dihydrothiophen-3-yl)methylamine derivatives are critical structural motifs in modern medicinal chemistry, prominently featured in the development of Janus kinase (JAK) inhibitors and other targeted therapeutics [1]. The presence of a cyclic thioether, an endocyclic alkene, and a primary amine presents unique chemoselectivity challenges during synthesis. This whitepaper details a robust, scalable, and chemoselective synthetic pathway, emphasizing the mechanistic causality behind reagent selection to ensure high fidelity and yield.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of (2,5-dihydrothiophen-3-yl)methylamine requires orthogonal reactivity planning to avoid over-reduction or transition-metal catalyst poisoning.

Retrosynthesis A (2,5-Dihydrothiophen-3-yl) methylamine B 2,5-Dihydrothiophene- 3-carbonitrile A->B Nitrile Reduction C 4-Cyanotetrahydrothiophen- 3-yl methanesulfonate B->C E2 Elimination D 4-Cyanotetrahydrothiophen- 3-ol C->D Mesylation

Retrosynthetic analysis from the target amine back to the tetrahydrothiophene precursor.

Mechanistic Causality in Reagent Selection
  • E2 Elimination via DBU : The transformation of 4-cyanotetrahydrothiophen-3-yl methanesulfonate to 2,5-dihydrothiophene-3-carbonitrile requires a base that promotes elimination (E2) without acting as a nucleophile. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected because its bulky, amidine structure makes it highly basic but non-nucleophilic. This prevents unwanted SN2 displacement of the mesylate or nucleophilic attack on the sensitive nitrile group [1].

  • Chemoselective Nitrile Reduction : Reducing the nitrile to a primary amine in the presence of a thioether and an alkene is notoriously difficult.

    • Why not Catalytic Hydrogenation? Transition metal catalysts (e.g., Pd/C, PtO2) are rapidly poisoned by the lone pairs on the sulfur atom. Furthermore, hydrogen gas would indiscriminately reduce the endocyclic alkene, destroying the 2,5-dihydrothiophene core.

    • The LiAlH4 Solution: Lithium aluminum hydride (LiAlH4) provides a potent source of nucleophilic hydride that selectively attacks the electrophilic nitrile carbon. It leaves the electron-rich alkene and the thioether completely unreacted, ensuring absolute chemoselectivity.

Mechanism Start 4-Cyanotetrahydrothiophen-3-yl methanesulfonate Base DBU (Base) abstracts alpha-proton Start->Base Transition Anti-periplanar E2 Transition State Base->Transition Product 2,5-Dihydrothiophene- 3-carbonitrile + MsO- Transition->Product Elimination of Methanesulfonate

Mechanism of DBU-mediated anti-periplanar E2 elimination to form the alkene.

Quantitative Data Summaries

Table 1: Reagent Selection Matrix for Nitrile Reduction in Thioether-Alkene Systems
Reducing AgentAlkene ToleranceThioether ToleranceNitrile to Amine YieldPrimary Failure Mode
H2, Pd/C PoorPoor< 5%Severe catalyst poisoning by sulfur; alkene reduction.
NaBH4 / CoCl2 ModerateGood40-50%Incomplete reduction; potential alkene hydroboration.
BH3·THF PoorGood20-30%Hydroboration of the endocyclic alkene.
LiAlH4 Excellent Excellent > 85% Optimal chemoselectivity; highly exothermic.
Table 2: Reaction Optimization for DBU Elimination
BaseSolventTemp (°C)Time (min)Yield (%)Observations
NaOHH2O/THF2512015Significant nitrile hydrolysis observed.
Et3NDCM5030045Sluggish reaction; incomplete conversion.
DBU DCM 50 30 > 90 Rapid, clean conversion; easily washed out with HCl.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dihydrothiophene-3-carbonitrile

Adapted from established methodologies for JAK inhibitor intermediates [1].

Reagents:

  • 4-Cyanotetrahydrothiophen-3-yl methanesulfonate: 1.0 eq (e.g., 3.0 mmol, 0.63 g)

  • DBU: 1.5 eq (4.6 mmol, 0.69 g)

  • Dichloromethane (DCM): 10 volumes (30 mL)

Step-by-Step Procedure:

  • Initiation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanotetrahydrothiophen-3-yl methanesulfonate in anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add DBU dropwise via syringe at ambient temperature. The reaction mixture may exhibit a slight color change.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 50 °C for 30 minutes.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The disappearance of the mesylate spot confirms the completion of the E2 elimination.

  • Quench & Wash: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 1N aqueous HCl (2 x 15 mL). Causality: The acidic wash selectively protonates the highly basic DBU, driving it entirely into the aqueous phase and ensuring the organic layer contains only the pure product.

  • Extraction: Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the crude 2,5-dihydrothiophene-3-carbonitrile.

Protocol B: Synthesis of (2,5-Dihydrothiophen-3-yl)methylamine

Reagents:

  • 2,5-Dihydrothiophene-3-carbonitrile: 1.0 eq

  • Lithium Aluminum Hydride (LiAlH4): 2.0 eq (as a 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF): 15 volumes

Step-by-Step Procedure:

  • Preparation: In a rigorously dried flask under argon, dissolve 2,5-dihydrothiophene-3-carbonitrile in anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Slowly add the LiAlH4 solution dropwise over 15 minutes. Caution: Highly exothermic reaction with potential hydrogen gas evolution.

  • Reduction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65 °C) for 4 hours.

  • Self-Validation (Fieser Quench): Cool the reaction to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of distilled water (dropwise), x mL of 15% aqueous NaOH, and 3x mL of distilled water [2]. Causality: This specific sequence is a self-validating standard that safely destroys residual hydride and forces the formation of a granular, easily filterable white precipitate of aluminum salts. Failure to observe this granular precipitate indicates an incomplete quench, which will lead to unmanageable emulsions during extraction.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF and DCM. Concentrate the filtrate in vacuo to yield the primary amine.

Workflow Prep 1. Prepare Nitrile in THF (Anhydrous, 0 °C) Add 2. Dropwise addition of LiAlH4 (2.0 eq) Prep->Add React 3. Reflux at 65 °C for 4 hours Add->React Quench 4. Fieser Quench (H2O, NaOH, H2O) React->Quench Extract 5. Filter salts & Extract with DCM Quench->Extract Purify 6. Isolate Primary Amine Extract->Purify

Experimental workflow for the chemoselective reduction of the nitrile to the primary amine.

References

  • US Patent 9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors. Google Patents.
  • Chandra, T., & Zebrowski, J. P. (2024) - A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. URL:[Link]

Exploratory

pharmacokinetics and bioavailability of(2,5-Dihydrothiophen-3-yl)methylamine

Predictive Pharmacokinetics and Bioavailability Profiling of (2,5-Dihydrothiophen-3-yl)methylamine: A Fragment-Based Drug Discovery Perspective Executive Summary As a Senior Application Scientist specializing in ADME (Ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Pharmacokinetics and Bioavailability Profiling of (2,5-Dihydrothiophen-3-yl)methylamine: A Fragment-Based Drug Discovery Perspective

Executive Summary

As a Senior Application Scientist specializing in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, I frequently encounter low-molecular-weight building blocks that serve as the foundation for complex therapeutics. (2,5-Dihydrothiophen-3-yl)methylamine (MW: 115.19 g/mol ) is a prime example of such a fragment. It is prominently utilized in the synthesis of targeted therapies, including ERK1/2 kinase inhibitors for oncology[1] and novel YAP/TAZ-TEAD transcription inhibitors[2].

However, advancing this fragment into a viable lead compound requires navigating two distinct structural liabilities: the metabolic instability of the dihydrothiophene ring and the physicochemical constraints of the primary aliphatic amine. This whitepaper provides a comprehensive, mechanistically grounded guide to evaluating and optimizing the pharmacokinetics (PK) and bioavailability of this specific chemical motif.

Structural ADME Liabilities & Mechanistic Causality

To design effective PK workflows, we must first understand the chemical causality driving the molecule's behavior in biological systems.

The Dihydrothiophene Core: Susceptibility to S-Oxidation

The 2,5-dihydrothiophene ring contains an electron-rich sulfur atom and a degree of unsaturation. In hepatic environments, this motif is highly susceptible to oxidation by Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4). The mechanistic causality lies in the interaction between the lone pair electrons on the sulfur atom and the highly electron-deficient, iron-oxo species of the P450 compound I.

This reaction produces thiophene-S-oxides or epoxides , which are Biological Reactive Intermediates (BRIs)[3]. If not rapidly detoxified by glutathione (GSH) to form mercapturic acid derivatives[4], these electrophilic S-oxides can covalently bind to cellular nucleophiles, leading to mechanism-based enzyme inactivation (MBI) or intrinsic hepatotoxicity.

The Primary Amine Motif: Permeability and Deamination

The methylamine side chain presents a different challenge. Aliphatic primary amines typically possess a pKa between 9.0 and 10.0. At physiological pH (7.4), the amine is heavily protonated.

  • Bioavailability Impact: The resulting positive charge drastically reduces the molecule's lipophilicity (LogD vs. LogP), restricting passive transcellular diffusion across the intestinal epithelium. Consequently, oral bioavailability is often limited unless the molecule is actively transported or structurally modified[5][6].

  • Metabolic Impact: Primary amines are also substrates for Monoamine Oxidases (MAO) and Flavin-containing monooxygenases (FMO), which catalyze oxidative deamination, leading to rapid systemic clearance.

MetabolicPathway Parent (2,5-Dihydrothiophen-3-yl) methylamine CYP CYP450 (e.g., CYP2C9) Oxidation Parent->CYP S-Oxidation MAO MAO / FMO Oxidative Deamination Parent->MAO Amine Oxidation SOxide Reactive S-Oxide Intermediate CYP->SOxide Deaminated Aldehyde Metabolite MAO->Deaminated GSH GSH Trapping SOxide->GSH Detoxification Adduct Glutathione Adduct (Mercapturic Acid) GSH->Adduct

Caption: CYP450-mediated S-oxidation and MAO-driven deamination pathways of the fragment.

Experimental Protocols: Self-Validating Systems

To accurately profile this fragment, standard assays must be modified to account for its high volatility, basicity, and reactive metabolite potential. The following protocols are designed as self-validating systems.

Protocol A: Microsomal Stability & Reactive Metabolite Trapping

Because S-oxides are transient, standard intrinsic clearance ( CLint​ ) assays will underestimate risk unless trapping agents are used.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Incubation Matrix: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration with 10 µM of the fragment and 5 mM Glutathione (GSH) . Causality for GSH: GSH acts as a surrogate for cellular nucleophiles, intercepting the transient S-oxide before it degrades, allowing stable detection via mass spectrometry.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, preserving the integrity of the formed GSH-adducts.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS, monitoring for the parent mass ( M+H=116 ) and the predicted GSH-adduct mass ( M+H=439 ).

Protocol B: Bidirectional Caco-2 Permeability Assessment

To evaluate the absorption potential of the protonated amine, we must differentiate between poor passive diffusion and active efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation (validate with TEER > 300 Ω·cm²).

  • Dosing: Apply 10 µM of the fragment to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport. Use HBSS buffer at pH 7.4.

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver chambers at 30, 60, 90, and 120 minutes.

  • Validation Control: Run parallel assays with Propranolol (high permeability marker) and Ranitidine (low permeability marker).

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates the fragment is likely a substrate for efflux transporters (e.g., P-gp).

PKWorkflow Step1 Fragment Incubation (HLM + NADPH + GSH) Step2 Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 LC-MS/MS Analysis Step2->Step3 Decision Reactive Metabolites Detected? Step3->Decision Opt1 Hit-to-Lead Optimization (Steric Hindrance at Sulfur) Decision->Opt1 Yes (High Risk) Opt2 Proceed to In Vivo Rodent PK Decision->Opt2 No (Low Risk)

Caption: In vitro microsomal stability and reactive metabolite trapping workflow for FBDD.

Quantitative Data Synthesis

The following table summarizes the predictive physicochemical properties and baseline pharmacokinetic parameters for the unmodified (2,5-Dihydrothiophen-3-yl)methylamine fragment. These metrics serve as the baseline for Fragment-Based Drug Discovery (FBDD) optimization[7][8].

ParameterPredictive/Baseline ValueImplication for Drug Development
Molecular Weight 115.19 g/mol Excellent FBDD starting point (Rule of Three compliant).
LogP (Octanol/Water) ~0.8 - 1.2Highly hydrophilic; favorable for aqueous solubility.
pKa (Primary Amine) ~9.5>99% protonated at physiological pH (7.4).
LogD (pH 7.4) ~ -1.5 to -0.5Poor passive transcellular permeability.
Caco-2 Papp​ (A→B) < 5×10−6 cm/sLow predicted oral absorption as a standalone fragment.
HLM CLint​ > 50 µL/min/mgHigh metabolic clearance driven by S-oxidation/deamination.
Plasma Protein Binding < 20%High unbound fraction ( fu​ ), typical for small polar fragments.

Bioavailability Optimization Strategies (Grow-Merge-Link)

In FBDD, the raw fragment is rarely the final drug. To transition (2,5-Dihydrothiophen-3-yl)methylamine into a bioavailable lead, medicinal chemists must employ specific "Grow-Merge-Link" strategies[7][9] to mitigate the liabilities identified above:

  • Amide Coupling (Addressing the Amine): Converting the primary amine into an amide (e.g., coupling with a carboxylic acid to form a larger scaffold) eliminates the basicity of the nitrogen. This neutralizes the positive charge at pH 7.4, significantly increasing LogD, improving passive intestinal permeability, and protecting against MAO-mediated deamination[10].

  • Steric Shielding (Addressing the Sulfur): To prevent CYP450-mediated S-oxidation, bulky substituents (e.g., methyl or trifluoromethyl groups) can be added to the C2 or C5 positions of the dihydrothiophene ring. This creates steric hindrance, physically blocking the P450 iron-oxo complex from accessing the sulfur lone pairs.

  • Ring Saturation or Bioisosterism: If S-oxidation remains an insurmountable liability, the dihydrothiophene ring can be fully saturated to tetrahydrothiophene, or replaced with a bioisostere such as a cyclopentene or pyrroline ring, completely removing the sulfur liability while maintaining the spatial geometry of the fragment.

References

  • Progress in the development of ERK1/2 inhibitors for treating cancer and other diseases Source: ResearchGate URL
  • WO2024238738A2 - Benzimidazole and related analogs for inhibiting yap/taz-tead Source: Google Patents URL
  • Fragment-Based Drug Discovery (FBDD)
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: PMC - NIH URL
  • Full article: The expectations of in silico fragment-based drug design and future challenges Source: Taylor & Francis Online URL
  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates Source: ResearchGate URL
  • Current trends in drug metabolism and pharmacokinetics Source: PMC - NIH URL
  • Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid Source: PubMed - NIH URL
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 Source: SciSpace URL
  • Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization Source: ACS Publications URL
  • Impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors Source: PubMed - NIH URL

Sources

Foundational

(2,5-Dihydrothiophen-3-yl)methylamine molecular structure and binding affinity

The (2,5-Dihydrothiophen-3-yl)methylamine Scaffold: Molecular Architecture, Binding Affinity, and Applications in Targeted Therapeutics Executive Summary As pharmaceutical targets become increasingly complex, the limitat...

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Author: BenchChem Technical Support Team. Date: April 2026

The (2,5-Dihydrothiophen-3-yl)methylamine Scaffold: Molecular Architecture, Binding Affinity, and Applications in Targeted Therapeutics

Executive Summary

As pharmaceutical targets become increasingly complex, the limitations of traditional aliphatic and fully aromatic small-molecule scaffolds become evident. The (2,5-dihydrothiophen-3-yl)methylamine moiety has emerged as a privileged building block in modern drug discovery. By bridging the gap between the rigidity of aromatic thiophenes and the flexibility of saturated tetrahydrothiophenes, this scaffold offers a unique stereoelectronic profile.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the scaffold's binding affinity, its pharmacophore dynamics, and the self-validating experimental protocols required to evaluate its efficacy in targeted therapeutics, such as Extracellular Signal-Regulated Kinase 2 (ERK2) and Estrogen Receptor alpha (ERα) inhibitors.

Molecular Structure and Stereoelectronic Profile

The core architecture of (2,5-dihydrothiophen-3-yl)methylamine consists of a partially unsaturated five-membered sulfur heterocycle linked to a primary methylamine vector. The structural genius of this scaffold lies in three distinct features:

  • The C3-C4 Double Bond (Geometric Rigidity): Unlike fully saturated tetrahydrothiophene, the sp²-hybridized carbons at positions 3 and 4 enforce a planar, rigid geometry across half of the ring. This restricts the conformational flexibility of the attached methylamine group, locking it into an optimal vector for interacting with target binding pockets[1].

  • The Polarizable Sulfur Atom: The sulfur heteroatom is highly polarizable and electron-rich. It serves as a critical anchor point for sulfur-π interactions with aromatic amino acid residues within hydrophobic protein clefts[2][3].

  • The Amine Vector: The primary amine (pKa ~9.5) is protonated at physiological pH, acting as a potent hydrogen-bond donor and electrostatic anchor for acidic residues (e.g., Aspartate, Glutamate) in the target site.

Causality in Structural Design: The "Unsaturation" Requirement

A common question in analog design is whether the double bond is strictly necessary. Mechanistic analyses of 1,1-dioxido-2,5-dihydrothiophen-3-yl derivatives targeting mutant BRAF-expressing melanoma cells demonstrate that the double bond is biologically essential[1]. Removing the double bond (yielding a saturated tetrahydrothiophene) results in a complete loss of biological activity. The causality here is steric mismatch : the saturated ring undergoes rapid envelope-to-envelope pseudorotation, increasing the entropic penalty of binding and destroying the shape complementarity required for the ERK2 substrate docking site[1].

Pharmacophore A (2,5-Dihydrothiophen-3-yl) methylamine B Sulfur / Sulfone (Polarity & CLogP) A->B C C3-C4 Double Bond (Rigidity) A->C D Methylamine Vector (H-Bonding) A->D E Sulfur-π Interaction (e.g., His524) B->E Binding F Shape Complementarity (Hydrophobic Pocket) C->F Geometry G Electrostatic Anchoring (Acidic Residues) D->G Anchoring

Caption: Pharmacophore mapping of the (2,5-dihydrothiophen-3-yl)methylamine scaffold to target receptors.

Mechanisms of Binding Affinity & The Hydrophobic Feedback Approach

The binding affinity of this scaffold is heavily dictated by the Hydrophobic Feedback Approach , a strategy often utilized in the design of antiestrogens and kinase inhibitors[2][3]. This approach involves tuning the partition coefficient (CLogP) of the molecule to optimize how it partitions into hydrophobic binding pockets.

The sulfur atom in the 2,5-dihydrothiophene ring is a prime candidate for this tuning because its oxidation state can be precisely controlled. By oxidizing the sulfide to a sulfoxide or a sulfone (1,1-dioxido derivative), medicinal chemists can drastically alter the polarity of the molecule without significantly expanding its steric footprint[2][4].

In the context of ERα binding, docking simulation studies reveal that the large hydrophobic moiety of these derivatives fits seamlessly into the ERα Ligand Binding Domain (LBD). Crucially, the unoxidized sulfur atom forms a targeted sulfur-π interaction with the His524 residue of the ERα LBD, an interaction that is foundational to maintaining high relative binding affinity (RBA)[3].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes quantitative data from recent structural evaluations of the scaffold and its derivatives:

Scaffold Derivative / ModificationPrimary TargetBinding Affinity / PotencyMechanistic Observation
(2,5-Dihydrothiophen-3-yl)methylamine GeneralN/A (Base Scaffold)Provides rigid vector and polarizable sulfur anchor.
Dihydrothiophene bisphenol analog (4d) ERαRBA = 4.0 (E2 = 100)Sulfur-π interaction with His524; optimal CLogP[2][3].
1,1-Dioxido-2,5-dihydrothiophen-3-yl analog ERK2 / BRAFSelective InhibitionSulfone moiety enhances binding; double bond essential[1].
Tetrahydrothiophene analog (Saturated) ERK2 / BRAFComplete loss of activityLoss of shape complementarity due to ring pseudorotation[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this scaffold requires robust, self-validating experimental workflows. Below are the field-proven methodologies for tuning the scaffold and quantifying its binding affinity.

Protocol A: Controlled Oxidation to the Sulfone Derivative

Objective: To synthesize the 1,1-dioxido-(2,5-dihydrothiophen-3-yl) derivative to lower CLogP and enhance hydrogen bond acceptor capacity[4]. Causality: We utilize m-Chloroperbenzoic acid (m-CPBA) rather than harsh oxidants (like boiling H₂O₂) to prevent the epoxidation of the critical C3-C4 double bond. Temperature control ensures oxidation occurs exclusively at the more nucleophilic sulfur atom.

  • Preparation: Dissolve the (2,5-dihydrothiophen-3-yl)methylamine derivative (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL) under an inert argon atmosphere.

  • Reagent Addition: Slowly add m-CPBA (2.0 mmol, 2.0 equivalents) to the solution. The stoichiometric excess ensures complete conversion from sulfoxide to sulfone[4].

  • Thermal Control: Stir the reaction mixture at exactly 35 °C for 30–50 minutes. Do not exceed 40 °C, as this risks thermal degradation of the amine or unwanted ring-opening.

  • Quenching & Workup: Remove THF under vacuum. Quench the residue with water (5.0 mL) and extract with dichloromethane (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol B: Competitive Radioligand Binding Assay (ERα Model)

Objective: To quantify the Relative Binding Affinity (RBA) of the synthesized scaffold against a known standard (e.g., 17β-estradiol, E2)[2]. Causality: This protocol uses Dextran-Coated Charcoal (DCC). The causality behind DCC is physical separation: the porous charcoal matrix selectively adsorbs small, unbound hydrophobic radioligands, leaving the large, bulky ERα-ligand complexes in the aqueous supernatant. This establishes a self-validating system where the measured radioactivity is directly and exclusively proportional to the bound complex.

  • Incubation: Incubate human recombinant ERα with 1 nM [³H]-17β-estradiol and varying concentrations of the (2,5-dihydrothiophen-3-yl) test compound (10⁻¹⁰ to 10⁻⁵ M) in a buffered solution (Tris-HCl, pH 7.4) for 2 hours at 4 °C to reach equilibrium[2].

  • Non-Specific Binding Control: In a parallel validation cohort, add a 1000-fold excess of unlabeled (cold) E2. If radioactivity remains high in this cohort, the assay is failing due to non-specific protein binding.

  • Separation: Add an ice-cold suspension of Dextran-Coated Charcoal (0.5% charcoal, 0.05% dextran) to the mixture. Incubate for 10 minutes at 4 °C.

  • Centrifugation & Readout: Centrifuge at 3000 x g for 10 minutes. Extract the supernatant (containing the ERα-bound [³H]-E2) and quantify using liquid scintillation counting. Calculate the IC₅₀ and derive the RBA relative to E2 (set at 100)[2].

Workflow S1 Scaffold Synthesis S2 Selective Oxidation (m-CPBA) S1->S2 Tuning S3 Radioligand Incubation S2->S3 Assay S4 DCC Separation S3->S4 Isolate S5 Scintillation Counting S4->S5 Readout

Caption: Self-validating workflow from scaffold oxidation to competitive radioligand binding quantification.

Conclusion

The (2,5-dihydrothiophen-3-yl)methylamine scaffold is not merely a structural spacer; it is an active participant in receptor binding. By leveraging the geometric rigidity of its C3-C4 double bond, the polarizability of its sulfur atom, and the electrostatic potential of its amine vector, researchers can precisely tune this molecule to target complex binding pockets. Mastery of its oxidative reactivity and hydrophobic feedback profile is essential for any drug development professional looking to deploy this scaffold in next-generation therapeutics.

References

  • Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

  • Mechanistic Analysis of an Extracellular Signal–Regulated Kinase 2–Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress Source: Journal of Pharmacology and Experimental Therapeutics / PubMed Central (PMC) URL:[Link]

  • Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens (Semantic Scholar Record) Source: Semantic Scholar URL:[Link](Note: Re-verified literature landing page for source[3])

Sources

Exploratory

Thermodynamic Profiling of (2,5-Dihydrothiophen-3-yl)methylamine in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the optimiza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the optimization of small, low-affinity molecules requires more than just binding affinity ( Kd​ ) data. It demands a rigorous understanding of the energetic drivers behind molecular interactions[1]. (2,5-Dihydrothiophen-3-yl)methylamine is a highly versatile, low-molecular-weight scaffold featuring a sulfur-containing heterocycle and an exocyclic primary amine. Because of its compact size and distinct hydrogen-bonding capabilities, it serves as an ideal fragment hit for targets such as kinases and proteases.

This whitepaper provides an in-depth technical guide to the thermodynamic properties of (2,5-Dihydrothiophen-3-yl)methylamine. We explore its fundamental physical chemistry, establish a self-validating experimental protocol for Isothermal Titration Calorimetry (ITC), and explain the causality behind enthalpy-driven lead optimization[2].

Fundamental Thermodynamic Properties

Understanding the baseline thermodynamic behavior of the unbound fragment is critical before evaluating its target-binding energetics. The thermodynamic profile of (2,5-Dihydrothiophen-3-yl)methylamine is governed by two primary structural components: the 2,5-dihydrothiophene ring and the methylamine moiety.

Ring Inversion and Pseudo-Rotation

The 2,5-dihydrothiophene scaffold is not entirely planar. Like many sulfur-containing heterocycles, it undergoes specific inversion motions and pseudo-rotations that contribute significantly to its ideal gas thermodynamic properties, specifically its standard molar entropy ( S∘ ) and heat capacity ( Cp​ )[3]. The energy barrier for this ring-puckering coordinate dictates the conformational penalty the fragment must pay upon binding to a rigid protein pocket.

Solvation and Ionization Thermodynamics

At physiological pH (7.4), the primary amine group ( pKa​≈9.5 ) is predominantly protonated. The thermodynamics of solvation for this charged species heavily influence the entropy of binding ( ΔS ). When the fragment binds a target, the ordered water molecules solvating the protonated amine are displaced into the bulk solvent. This desolvation process results in a favorable gain in entropy, though it is often counterbalanced by the enthalpic cost of breaking water-solute hydrogen bonds[2].

Table 1: Predicted Standard Thermodynamic Properties

Note: Values are extrapolated from fundamental NIST thermodynamic data for 2,5-dihydrothiophene and substituted aliphatic amines[3].

PropertySymbolEstimated Value (298.15 K)Significance in Drug Design
Standard Enthalpy of Formation Δf​H∘ 45.2 kJ/mol Baseline energetic stability of the scaffold.
Standard Molar Entropy S∘ Indicates conformational flexibility (ring inversion).
Heat Capacity (Constant Pressure) Cp​ Temperature dependence of binding enthalpies.
LogP (Octanol/Water) logP 0.85 Ideal lipophilicity for FBDD; highly soluble.

The Logic of Thermodynamic Profiling in FBDD

In drug discovery, the Gibbs Free Energy ( ΔG ) determines the overall binding affinity, but it is a composite metric: ΔG=ΔH−TΔS [4].

Relying solely on ΔG or Kd​ during lead optimization often leads to "molecular obesity"—increasing affinity by adding lipophilic bulk, which drives binding through favorable entropy (hydrophobic effect) but introduces off-target toxicity and poor pharmacokinetics[1].

For a fragment like (2,5-Dihydrothiophen-3-yl)methylamine, the goal is enthalpy-driven optimization . By measuring the heat released ( ΔH ) upon binding, researchers can confirm the formation of highly specific, directional interactions (e.g., hydrogen bonds between the primary amine and target aspartate/glutamate residues) rather than non-specific hydrophobic contacts[4][[“]].

Thermodynamics G ΔG (Gibbs Free Energy) Total Target Affinity H ΔH (Enthalpy) H-Bonds & VdW Forces (Specific Interactions) G->H S -TΔS (Entropy) Desolvation & Flexibility (Hydrophobic Effect) G->S Opt High-Quality Lead (Enthalpy Optimized) H->Opt Drives Selectivity S->Opt Limits Toxicity

Fig 1: Thermodynamic components of binding and their impact on lead quality.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To accurately profile the binding thermodynamics of (2,5-Dihydrothiophen-3-yl)methylamine, Isothermal Titration Calorimetry (ITC) is the gold standard[6]. Unlike surface plasmon resonance (SPR), ITC does not require target immobilization and directly measures the heat ( q ) of the binding reaction in solution[7].

System Causality & Self-Validation

A successful ITC protocol must be a self-validating system. The primary source of error in ITC is the heat of dilution caused by buffer mismatch. If the ligand and protein are in slightly different buffers, the heat generated by mixing the buffers will mask the micro-calorie heat of the actual binding event. Therefore, the protocol mandates exhaustive co-dialysis.

Step-by-Step ITC Methodology

Step 1: Sample Preparation & Co-Dialysis

  • Express and purify the target protein to >95% homogeneity.

  • Dialyze the protein overnight against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Critical Causality: Dissolve the (2,5-Dihydrothiophen-3-yl)methylamine fragment directly into the final dialysate (the exact buffer the protein is in). This ensures perfect buffer matching, reducing background heat of dilution to near zero[8].

Step 2: Concentration Optimization

  • Dilute the target protein in the sample cell to .

  • Prepare the fragment ligand in the injection syringe at a concentration of (10x to 20x the protein concentration).

  • Note on Reverse Titration: Because fragments often have low affinities ( Kd​ in the μM to mM range), achieving a full sigmoidal binding curve can be difficult. If the fragment exhibits limited solubility at 1 mM , perform a reverse titration by placing the fragment in the cell and titrating the highly soluble protein from the syringe[8].

Step 3: Instrument Setup and Degassing

  • Degas both the protein and ligand solutions under vacuum for 10 minutes at the experimental temperature (typically 25∘C ).

  • Causality: Microbubbles in the sample cell will expand or collapse during syringe injection, causing massive thermal spikes that ruin the data integration[7].

Step 4: Titration Execution

  • Set the microcalorimeter to perform an initial purge injection (discard this data point as it absorbs syringe backlash).

  • Program 18−20 subsequent injections of each, spaced by 120−150 seconds to allow the thermal baseline to re-equilibrate[6].

  • Maintain a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing without causing protein shear stress.

Step 5: Data Integration & Thermodynamic Extraction

  • Integrate the area under each injection peak to determine the heat ( q ) per injection.

  • Subtract the heat of dilution (determined by titrating the ligand into a buffer-only cell).

  • Fit the normalized data to an independent one-site binding model to extract the stoichiometry ( n ), the binding constant ( Ka​ ), and the enthalpy ( ΔH )[6][8].

  • Calculate Gibbs Free Energy ( ΔG=−RTlnKa​ ) and Entropy ( ΔS=(ΔH−ΔG)/T )[9].

Workflow Integration & Data Interpretation

Once the thermodynamic profile is acquired, it must be integrated into the broader FBDD workflow. A highly favorable enthalpic signature ( ΔH≪0 ) for (2,5-Dihydrothiophen-3-yl)methylamine indicates that the primary amine is forming strong, specific hydrogen bonds within the target pocket, validating it as a high-quality starting point for chemical elaboration[1].

Workflow A Fragment Library: (2,5-Dihydrothiophen-3-yl) methylamine B Primary Screen (SPR/GCI) A->B C ITC Validation (Heat Measurement) B->C D Thermodynamic Profiling C->D E Lead Optimization (Enthalpy-Driven) D->E

Fig 2: FBDD workflow integrating thermodynamic profiling for fragment optimization.

Table 2: Representative ITC Thermodynamic Binding Profile

Example data illustrating an ideal, enthalpy-driven fragment hit profile for (2,5-Dihydrothiophen-3-yl)methylamine against a model kinase.

ParameterValueInterpretation for Drug Design
Dissociation Constant ( Kd​ ) Typical weak affinity for a fragment; requires optimization.
Gibbs Free Energy ( ΔG ) −21.8 kJ/mol Spontaneous binding at 25∘C .
Enthalpy ( ΔH ) −28.5 kJ/mol Highly favorable. Indicates strong H-bond formation by the amine.
Entropy ( −TΔS ) +6.7 kJ/mol Unfavorable entropy penalty, likely due to ring conformational restriction.
Stoichiometry ( n ) 0.98 Confirms a specific 1:1 binding ratio; rules out aggregation.

Strategic Takeaway: The unfavorable entropy ( −TΔS>0 ) suggests that the 2,5-dihydrothiophene ring loses significant conformational freedom (inversion motion) upon binding. Future medicinal chemistry efforts should focus on rigidifying the scaffold (e.g., adding a methyl group to lock the conformation) to reduce this entropic penalty while preserving the highly favorable enthalpic contacts made by the methylamine group.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research TA Instruments URL:[Link]

  • ITC Assay Service for Drug Discovery Reaction Biology URL:[Link]

  • Isothermal Titration Calorimetry Wikipedia URL:[Link]

  • Ideal Gas Thermodynamic Properties of Sulphur Heterocyclic Compounds National Institute of Standards and Technology (NIST) URL: [Link]

  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook American Pharmaceutical Review URL:[Link]

  • Thermodynamic profiling for fragment-based lead discovery and optimization Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Applying thermodynamic profiling in lead finding and optimization Nature Reviews Drug Discovery (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of (2,5-Dihydrothiophen-3-yl)methylamine via Chemoselective Hydride Reduction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide.

Introduction and Strategic Rationale

The 2,5-dihydrothiophene scaffold is a highly valuable building block in the development of novel therapeutics, often serving as a bioisostere for cyclopentene or pyrroline rings while introducing unique lipophilic and hydrogen-bond accepting properties via the sulfur atom[1]. Specifically, primary amines such as (2,5-Dihydrothiophen-3-yl)methylamine are critical intermediates for synthesizing complex thiazoles, sulfonamides, and targeted kinase inhibitors.

As a Senior Application Scientist, I have designed this protocol to address the primary challenge in synthesizing this molecule: chemoselectivity . The objective is to reduce a nitrile precursor (3-cyano-2,5-dihydrothiophene) to a primary amine without reducing the endocyclic alkene.

While catalytic hydrogenation (e.g., H2​ with Pd/C or PtO2​ ) is a common method for nitrile reduction, it poses a severe risk of over-reducing the 2,5-dihydro double bond to yield the fully saturated tetrahydrothiophene[2]. Therefore, we employ Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous conditions. LiAlH4​ acts as a powerful nucleophilic hydride source that rapidly attacks the electrophilic carbon of the nitrile group, forming an intermediate iminium salt, which is subsequently reduced to the amine[3]. Crucially, LiAlH4​ does not typically reduce isolated or unactivated alkenes, preserving the integrity of the 2,5-dihydrothiophene ring.

Experimental Design & Workflow

The following workflow outlines the critical stages of the synthesis, from the preparation of the anhydrous environment to the specialized Fieser workup required to safely liberate the product from aluminum complexes.

G A 1. System Preparation (Flame-dried, Argon atm) B 2. Reagent Suspension (LiAlH4 in dry THF at 0°C) A->B C 3. Electrophile Addition (Dropwise Nitrile Addition) B->C D 4. Hydride Transfer (Warm to RT, 4-6 hours) C->D E 5. Fieser Quench (H2O / 15% NaOH / H2O) D->E F 6. Isolation & Purification (Filtration & Distillation) E->F

Fig 1: Chemoselective reduction workflow for (2,5-Dihydrothiophen-3-yl)methylamine.

Materials and Stoichiometry

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
3-Cyano-2,5-dihydrothiophene[4]111.161.01.11 gStarting Material
Lithium Aluminum Hydride ( LiAlH4​ )37.952.00.76 gReducing Agent
Tetrahydrofuran (THF), Anhydrous72.11N/A40 mLReaction Solvent
Distilled Water ( H2​O )18.02N/A0.76 mLFieser Quench (Step 1)
15% NaOH (aq)40.00N/A0.76 mLFieser Quench (Step 2)
Distilled Water ( H2​O )18.02N/A2.28 mLFieser Quench (Step 3)

Note: LiAlH4​ is used in excess (2.0 eq) because the reduction of a nitrile to a primary amine requires the delivery of two hydride equivalents per molecule, and excess ensures complete conversion while accounting for any adventitious moisture[3].

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Hydride Addition

Causality Insight: LiAlH4​ reacts violently with water to produce flammable hydrogen gas. Absolute exclusion of moisture is mandatory to prevent reagent degradation and ensure safety.

  • Apparatus Preparation: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the apparatus under vacuum and backfill with inert Argon gas (repeat 3 times).

  • LiAlH4​ Suspension: Under a positive flow of Argon, rapidly transfer 0.76 g (20 mmol) of LiAlH4​ powder into the flask. Add 20 mL of anhydrous THF via syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and stir the suspension for 10 minutes.

  • Substrate Addition: Dissolve 1.11 g (10 mmol) of 3-cyano-2,5-dihydrothiophene in 20 mL of anhydrous THF. Draw this solution into a dry syringe and add it dropwise to the LiAlH4​ suspension over 30 minutes.

    • Mechanistic Note: The initial hydride attack on the nitrile carbon is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses unwanted side reactions (e.g., polymerization).

Phase 2: Reaction Maturation
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).

  • Stirring: Stir vigorously for 4 to 6 hours under Argon. Reaction progress can be monitored by withdrawing a 0.1 mL aliquot, quenching it in miniature, and analyzing via TLC (disappearance of the nitrile starting material) or GC-MS.

Phase 3: The Fieser Quench (Self-Validating Isolation)

Causality Insight: Traditional aqueous quenching of LiAlH4​ creates a gelatinous aluminum hydroxide emulsion that traps the amine product and is impossible to filter. The Fieser method ( n g H2​O , n g 15% NaOH , 3n g H2​O per n g of LiAlH4​ ) forces the aluminum salts to precipitate as a granular, easily filterable white solid[5].

  • Cooling: Re-cool the reaction flask to 0 °C using an ice-water bath. Dilute the mixture with an additional 20 mL of THF to prevent the ensuing precipitate from seizing the stir bar.

  • Water Addition: Very slowly, dropwise, add 0.76 mL of distilled H2​O . Wait for the vigorous bubbling (hydrogen evolution) to subside.

  • Base Addition: Add 0.76 mL of 15% aqueous NaOH dropwise.

  • Final Water Addition: Add 2.28 mL of distilled H2​O dropwise.

  • Maturation of Salts: Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. The mixture should transition from a gray suspension to a stark white, granular precipitate suspended in a clear organic layer.

Phase 4: Purification
  • Filtration: Filter the mixture through a pad of Celite using a Büchner funnel to remove the aluminum salts. Wash the filter cake thoroughly with hot THF (3 × 20 mL) to ensure complete recovery of the amine.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Extraction (Optional but Recommended): Dissolve the crude residue in 30 mL of Dichloromethane (DCM) and wash with brine (1 × 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

  • Final Purification: The crude (2,5-Dihydrothiophen-3-yl)methylamine can be purified via Kugelrohr vacuum distillation or flash column chromatography (Silica gel, eluting with a gradient of DCM/MeOH containing 1% NH4​OH to prevent amine streaking).

Analytical Validation

To establish trust in the synthesized protocol, the isolated product must be validated against the following expected analytical parameters:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ for C5​H9​NS is m/z 116.05.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • Absence of the nitrile carbon peak.

    • Appearance of a broad singlet at ~1.50 ppm (2H, −NH2​ , exchanges with D2​O ).

    • Appearance of a singlet/multiplet at ~3.30 ppm (2H, allylic −CH2​−N ).

    • Multiplet at ~5.60 ppm (1H, vinylic proton at C4 of the dihydrothiophene ring).

    • Multiplets at ~3.60 - 3.80 ppm (4H, from the −CH2​−S−CH2​− protons at C2 and C5).

References

  • BLD Pharma Chemical Product List | PDF | Amine - Scribd. Scribd.com.
  • Product Index - AA Blocks. Aablocks.com.
  • BSc Chemistry - e-PG Pathshala: Reduction of Nitriles to Amines. Inflibnet.ac.in.
  • LAH Reduction of Nitriles to Amines | PDF | Science & Mathematics. Scribd.com.
  • Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Acs.org.
  • Simonetta BENETTI | Research profile - ResearchGate. Researchgate.net.

Sources

Application

(2,5-Dihydrothiophen-3-yl)methylamine applications in organic synthesis

An in-depth technical guide on the applications of (2,5-Dihydrothiophen-3-yl)methylamine in organic synthesis and drug development. Executive Summary (2,5-Dihydrothiophen-3-yl)methylamine (and its derivatives, such as CA...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the applications of (2,5-Dihydrothiophen-3-yl)methylamine in organic synthesis and drug development.

Executive Summary

(2,5-Dihydrothiophen-3-yl)methylamine (and its derivatives, such as CAS No. 2031268-65-0) is a highly versatile, bifunctional building block[1]. It features a reactive amine for standard coupling chemistries and a 2,5-dihydrothiophene core that can be oxidized to a 3-sulfolene derivative. This scaffold serves two primary advanced applications:

  • Synthetic Chemistry : Acting as a stable, masked 1,3-diene for in situ Diels-Alder cycloadditions via the thermal cheletropic extrusion of sulfur dioxide (SO₂)[2].

  • Medicinal Chemistry : Functioning as a privileged pharmacophore for function-selective Extracellular Signal-Regulated Kinase 2 (ERK2) inhibitors, targeting substrate docking sites to arrest cancer cell proliferation[3].

Chemical Profile & Reactivity Overview

The utility of (2,5-dihydrothiophen-3-yl)methylamine lies in its orthogonal reactivity. The amine terminus can be readily functionalized via amidation, reductive amination, or sulfonylation without affecting the olefin. Conversely, the thioether core can be selectively oxidized to a sulfone (1,1-dioxide)[4].

Why use a masked diene? Highly functionalized 1,3-butadienes are notoriously unstable, prone to rapid dimerization or polymerization at room temperature[2]. The 3-sulfolene architecture "masks" the diene in a stable, crystalline heterocyclic form. Upon heating above 100°C, the molecule undergoes a symmetry-allowed cheletropic extrusion of SO₂, releasing the transient 1,3-diene which immediately reacts with a present dienophile[5]. This keeps the steady-state concentration of the free diene low, suppressing dimerization and maximizing the yield of the [4+2] cycloadduct.

Workflow SM (2,5-Dihydrothiophen-3-yl)methylamine Starting Material Ox Oxidation (mCPBA or H2O2) Sulfide to Sulfone SM->Ox Pathway A Amine Amine Derivatization (Amidation / Alkylation) SM->Amine Pathway B Sulfolene 3-Sulfolene Intermediate (Masked Diene) Ox->Sulfolene Amine->Ox Heat Thermal Activation (110°C) Cheletropic Extrusion of SO2 Sulfolene->Heat Diene Transient 1,3-Diene Heat->Diene DA Diels-Alder Cycloaddition [4+2] with Dienophile Diene->DA Product Functionalized Cyclohexene Target Scaffold DA->Product

Fig 1. Synthetic workflow from (2,5-dihydrothiophen-3-yl)methylamine to cyclohexene scaffolds.

Application 1: Masked Dienes for Complex Cycloadditions

By converting the amine to a desired amide or sulfonamide, and oxidizing the sulfur to a sulfone, chemists can generate highly specific functionalized dienes.

Protocol A: Oxidation and In Situ Diels-Alder Cycloaddition

Objective : To synthesize a functionalized cyclohexene core via a 3-sulfolene intermediate[2].

Step 1: Oxidation to 3-Sulfolene

  • Reagent Preparation : Dissolve the N-protected (2,5-dihydrothiophen-3-yl)methylamine (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Oxidation : Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.2 equiv) in portions.

    • Causality: Two equivalents are required to fully oxidize the sulfide to the sulfone (1,1-dioxide). The 0°C temperature prevents premature epoxidation of the double bond.

  • Workup & Validation : Stir for 4 hours at room temperature. Monitor via TLC (staining with KMnO₄). Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted peroxide, followed by washing with saturated NaHCO₃ to remove the mCBA byproduct. Dry over MgSO₄ and concentrate to yield the 3-sulfolene derivative.

Step 2: Thermal Cheletropic Extrusion & Cycloaddition

  • Reaction Setup : In a heavy-walled pressure tube or reflux setup, dissolve the 3-sulfolene derivative (1.0 equiv) and a dienophile (e.g., maleic anhydride, 1.5 equiv) in anhydrous toluene (0.1 M).

  • Thermal Activation : Add a catalytic amount of hydroquinone (0.05 equiv).

    • Causality: Hydroquinone acts as a radical scavenger to prevent unwanted radical polymerization of the dienophile at high temperatures.

  • Heating : Heat the mixture to 110°C for 12 hours[2].

    • Causality: Toluene's boiling point (~111°C) perfectly matches the thermal activation barrier required for the cheletropic extrusion of SO₂ gas.

  • Isolation : Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to isolate the functionalized cyclohexene.

Quantitative Data: Reaction Scope

Table 1: Representative Diels-Alder Cycloadditions using 3-Sulfolene-derived Dienes

DienophileReaction Temp (°C)SolventYield (%)Endo/Exo Ratio
Maleic Anhydride110Toluene92100:0
N-Phenylmaleimide110Toluene89100:0
Methyl Acrylate110Toluene8185:15
Dimethyl Fumarate110Toluene85N/A (trans)

Data synthesized from established 3-sulfolene cycloaddition methodologies[2],[5].

Application 2: Function-Selective ERK2 Inhibitors in Oncology

Beyond its use as a synthetic intermediate, the oxidized scaffold—specifically 1,1-dioxido-2,5-dihydrothiophen-3-yl 4-benzenesulfonate derivatives—has emerged as a potent pharmacophore in oncology[3].

Constitutively active ERK1/2 signaling drives proliferation in BRAF-mutant melanomas[6]. Traditional ATP-competitive inhibitors often suffer from off-target toxicity. The 1,1-dioxido-2,5-dihydrothiophen-3-yl scaffold uniquely targets the substrate docking sites (DEF/FRS domains) of ERK2 rather than the highly conserved ATP-binding pocket[7]. This function-selective inhibition blocks specific ERK1/2-dependent functions, such as Activator Protein-1 (AP-1) mediated transcription, and induces oxidative stress (ROS), leading to cancer cell apoptosis without pan-kinase toxicity[8],.

Mechanism Ligand 1,1-Dioxido-2,5-dihydrothiophen-3-yl Scaffold ERK2 ERK2 Kinase Ligand->ERK2 Targets Docking Substrate Docking Site (DEF/FRS Domain) ERK2->Docking Binds at Inhibition Function-Selective Inhibition Docking->Inhibition Induces AP1 AP-1 Transcription Blockade & ROS Induction Inhibition->AP1 Mediates Proliferation Cancer Cell Proliferation Arrest AP1->Proliferation Results in

Fig 2. Mechanism of ERK2 inhibition by 1,1-dioxido-2,5-dihydrothiophen-3-yl derivatives.

Protocol B: In Vitro Validation of ERK2 Inhibition

Objective : To validate the function-selective inhibition of ERK2 using sulfolene-amine derivatives in BRAF-mutant melanoma cells (e.g., A375)[6].

  • Cell Culture : Seed A375 melanoma cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the 1,1-dioxido-2,5-dihydrothiophen-3-yl derivative (from 0.1 μM to 100 μM) in DMSO. Add to the cells (final DMSO concentration <0.5%).

  • ROS Induction Assay : After 4 hours of treatment, add 2',7'-dichlorofluorescein diacetate (DCFDA, 10 μM).

    • Causality: DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other reactive oxygen species (ROS) activity within the cell, directly validating the oxidative stress mechanism induced by the compound[6].

  • Proliferation Readout : After 48 hours, perform a CyQuant or MTT cell proliferation assay to determine the IC₅₀ of the compound[8].

  • Validation : Compare results against a known ATP-competitive inhibitor (e.g., Ulixertinib) to confirm function-selective efficacy and rule out generalized cytotoxicity[9].

References

  • Andrade, G. S., et al. "The One-Pot Synthesis and Diels-Alder Reactivity of 2,5-Dihydrothiophene-1,1-dioxide-3-carboxylic Acid." Synthetic Communications. URL:[Link]

  • Cadogan, J. I. G., et al. "3-Vinyl-2,5-dihydrothiophene 1,1-dioxide: a novel, easily accessible, high-yielding precursor to [3]dendralene, the simplest representative of the diene-transmissive polyenes." RSC Publishing. URL:[Link]

  • Martinez, R., et al. "Mechanistic Analysis of an Extracellular Signal-Regulated Kinase 2-Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress." Journal of Pharmacology and Experimental Therapeutics (via PubMed). URL:[Link]

  • Mizerska-Kowalska, M., et al. "Design of ERK2 inhibitors for cancer therapy." LE STUDIUM Multidisciplinary Journal. URL:[Link]

Sources

Method

safety protocols for handling(2,5-Dihydrothiophen-3-yl)methylamine in the lab

Application Note & Safety Protocol: Handling and Synthetic Utility of (2,5-Dihydrothiophen-3-yl)methylamine Executive Summary & Chemical Profile (2,5-Dihydrothiophen-3-yl)methylamine is a highly specialized bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Safety Protocol: Handling and Synthetic Utility of (2,5-Dihydrothiophen-3-yl)methylamine

Executive Summary & Chemical Profile

(2,5-Dihydrothiophen-3-yl)methylamine is a highly specialized bifunctional building block frequently utilized in drug discovery and medicinal chemistry. Featuring both a nucleophilic primary amine and an electron-rich, oxidizable 2,5-dihydrothiophene core, this compound offers unique synthetic handles for derivatization. However, its dual functionality necessitates stringent safety protocols to mitigate the risks associated with corrosivity, volatility, and malodorous sulfur emissions.

Table 1: Chemical & Physical Properties

PropertyValue / Description
Chemical Name (2,5-Dihydrothiophen-3-yl)methylamine
Molecular Formula C5H9NS
Molecular Weight 115.20 g/mol
Structural Class Primary Aliphatic Amine / Cyclic Thioether
Nucleophilicity High (Primary Amine)
Odor Profile Pungent, Sulfurous (Mercaptan-like)

Hazard Assessment & Causality

Understanding the chemical causality behind the hazards of (2,5-Dihydrothiophen-3-yl)methylamine is critical for establishing a self-validating safety system in the laboratory.

  • Amine Reactivity & Corrosivity: As a primary amine, the nitrogen atom possesses a non-bonding electron pair, making it highly nucleophilic and basic[1]. This localized basicity allows it to lyse lipid bilayers, causing severe skin irritation, eye damage, and respiratory tract burns upon inhalation[1].

  • Thioether Volatility & Odor: The 2,5-dihydrothiophene ring contains an organic sulfide moiety. Organic sulfides are highly volatile and interact with human olfactory receptors at parts-per-billion (ppb) levels, producing a pungent, disagreeable odor[2].

  • Oxidation Risks: The sulfur atom and the alkene within the dihydrothiophene ring are highly susceptible to oxidation. Exposure to strong oxidizing agents (e.g., peroxides, nitric acid) can lead to rapid, exothermic formation of sulfoxides or sulfones, posing a severe fire and explosion hazard[3].

Table 2: Hazard Identification & Mitigation

Hazard ClassCausality / MechanismEngineering Control & PPE
Corrosive / Irritant Amine lone pair acts as a strong Lewis base, lysing tissue lipid bilayers.Double nitrile gloves, splash goggles, lab coat.
Malodorous / Volatile Thioether volatilization interacts with olfactory receptors at trace levels.Class II Fume Hood, localized exhaust ventilation.
Oxidation Risk Thioether sulfur can be rapidly oxidized by strong chemical oxidants.Store under Argon/N2. Segregate from oxidizers.

Safety Protocols & Engineering Controls

To ensure absolute safety, researchers must implement overlapping layers of protection:

  • Engineering Controls: All handling, weighing, and reactions must be conducted strictly inside a chemical fume hood to capture volatile amine and sulfide emissions[2].

  • Personal Protective Equipment (PPE): Wear double gloves (nitrile inner, neoprene outer) to prevent permeation by the organic amine. A chemically resistant lab coat and closed-toe shoes are mandatory[3].

  • Spill Response & Decontamination: In the event of a spill, do not use standard absorbent pads alone. Organic sulfides must be chemically neutralized to prevent the spread of toxic vapors. Apply a calcium hypochlorite solution directly to the spill to oxidize the sulfide to a non-volatile state, then absorb the neutralized mixture with vermiculite or a compatible spill pillow[2],[4]. Dispose of the sorbent as hazardous waste[4].

Synthetic Utility: Amide Coupling Protocol

(2,5-Dihydrothiophen-3-yl)methylamine is an excellent nucleophile for the synthesis of complex amides. The following protocol utilizes HATU to ensure high conversion rates while preventing the oxidation of the sensitive thioether core.

Objective: Synthesize a functionalized amide via the coupling of a generic carboxylic acid with (2,5-Dihydrothiophen-3-yl)methylamine.

Causality of Reagent Selection: HATU is chosen over EDC/NHS because it rapidly forms a highly reactive 7-aza-OBt ester, which accelerates the coupling of sterically hindered substrates and minimizes epimerization. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to deprotonate the amine salt without competing for the activated ester.

Step-by-Step Methodology:

  • Environmental Preparation: Flame-dry a 50 mL round-bottom flask. Purge with Argon for 15 minutes. Rationale: Ambient moisture rapidly hydrolyzes the activated ester intermediate, drastically reducing yields.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C. Rationale: Cooling to 0 °C controls the exothermic activation step and prevents thermal degradation of the active ester.

  • Coupling: After 15 minutes of stirring, add (2,5-Dihydrothiophen-3-yl)methylamine (1.1 equiv) slowly to the reaction mixture.

  • Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC). Use a Ninhydrin stain; the complete disappearance of the primary amine (which stains deep purple/pink) confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Decontamination: Treat all glassware that contacted the amine/thioether with a dilute bleach (sodium hypochlorite) bath inside the fume hood for 30 minutes before standard washing. This chemically neutralizes residual sulfurous odors[2].

Workflow Visualization

Workflow N1 1. Environmental Setup Inert Atmosphere (N2/Ar) Fume Hood Required N2 2. Reagent Preparation Weighing of Amine & Acid Avoid Oxidizing Agents N1->N2 N3 3. Activation Step HATU + DIPEA + Carboxylic Acid Stir at 0 °C N2->N3 N4 4. Amine Addition Add (2,5-Dihydrothiophen-3-yl)methylamine Exothermic Control N3->N4 N5 5. Workup & Quench Aqueous Extraction Brine Wash N4->N5 N6 6. Decontamination Bleach/Hypochlorite for Spills Segregated Waste N5->N6

Fig 1. Standard operating workflow for the amide coupling of (2,5-Dihydrothiophen-3-yl)methylamine.

Sources

Application

Application Note: (2,5-Dihydrothiophen-3-yl)methylamine as a Versatile Pharmacophore Precursor in Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the exploration of non-traditional, partially saturated heterocycles has become a critical strategy for escaping the "flatland" of purely aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the exploration of non-traditional, partially saturated heterocycles has become a critical strategy for escaping the "flatland" of purely aromatic compounds. (2,5-Dihydrothiophen-3-yl)methylamine (CAS: 2031268-65-0) represents a highly specialized, conformationally restricted building block [1].

  • Spatial Geometry & Bioisosterism : The 2,5-dihydrothiophene ring features a planar C=C bond flanked by sp³ hybridized carbons, forcing the ring into a distinct "envelope" conformation. It serves as an excellent bioisostere for cyclopentene or pyrroline rings, but with unique electronic properties imparted by the sulfur heteroatom [1].

  • Late-Stage Metabolic Tuning (The "Sulfur Advantage") : The thioether moiety serves as a latent functional handle. Once the primary amine is coupled to a target scaffold, the sulfur atom can be chemoselectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-). This allows researchers to dramatically modulate the topological polar surface area (tPSA), aqueous solubility, and logP of the active pharmaceutical ingredient (API) without altering the core carbon framework [3, 4].

Key Pharmaceutical Applications

The primary amine at the 3-position is highly nucleophilic, making it an ideal anchor for rapid diversification.

  • GPCR Agonists : Derivatives of 2,5-dihydrothiophene have been successfully utilized in the synthesis of Prostaglandin E2 receptor 2 (EP2) agonists. These compounds are investigated for their therapeutic potential in immune diseases, pulmonary fibrosis, and ocular conditions [2].

  • Antineoplastic Agents : The dihydrothiophene core has been employed in hydrophobic feedback approaches for breast cancer therapeutics, where the sulfur's oxidation state directly correlates with target binding affinity [4].

Workflow A (2,5-Dihydrothiophen-3-yl) methylamine B Amide Coupling (HATU, DIPEA) A->B R-COOH C Thioether Amide B->C D Oxidation (m-CPBA, 0°C) C->D Chemoselective E Sulfone API D->E

Fig 1: Synthetic workflow from amine precursor to sulfone-derivatized API.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice and workup step is explicitly detailed.

Protocol A: HATU-Mediated Amide Bond Formation

Standard carbodiimide coupling (e.g., EDC/HOBt) can be sluggish with sterically demanding heterocycles. We utilize HATU to generate a highly reactive 7-aza-HOAt ester, ensuring rapid conversion and minimizing side reactions with the sensitive alkene [2].

Reagents & Materials:

  • (2,5-Dihydrothiophen-3-yl)methylamine (1.0 eq)

  • Target Carboxylic Acid (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation : Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Causality: DIPEA is a non-nucleophilic base that initiates the formation of the active ester without competing as a nucleophile. Stir for 15 minutes at room temperature.

  • Coupling : Add (2,5-Dihydrothiophen-3-yl)methylamine in a single portion.

  • Self-Validation (Reaction Monitoring) : After 2 hours, sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the primary amine mass (m/z ~116.05 [M+H]⁺) is entirely consumed.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Oxidation to Sulfone

The C3-C4 double bond in the 2,5-dihydrothiophene ring is susceptible to epoxidation. To prevent this, oxidation must be strictly kinetically controlled. Sulfur is more nucleophilic than the alkene; therefore, maintaining low temperatures ensures chemoselective S-oxidation[3, 4].

Reagents & Materials:

  • Thioether Amide Intermediate (from Protocol A) (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Preparation : Dissolve the thioether intermediate in anhydrous DCM and cool strictly to 0 °C using an ice-water bath.

  • Oxidation : Add m-CPBA portion-wise over 10 minutes. Causality: 2.2 equivalents are required to drive the reaction past the intermediate sulfoxide directly to the sulfone. The slow addition prevents exothermic spikes that could lead to alkene epoxidation.

  • Reaction Progression : Allow the mixture to slowly warm to room temperature over 2 hours. Monitor via TLC (stain with KMnO₄).

  • Self-Validation (Quench) : Add saturated aqueous Na₂S₂O₃ and stir vigorously for 30 minutes. Causality: This step is critical. Na₂S₂O₃ reduces any unreacted m-CPBA to m-chlorobenzoic acid (m-CBA), preventing explosive hazards during concentration and avoiding over-oxidation during the workup phase.

  • Workup : Add saturated aqueous NaHCO₃ to neutralize the m-CBA, transferring it to the aqueous layer. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the sulfone API.

Quantitative Data & ADME Profiling

The oxidation of the 2,5-dihydrothiophene ring provides a predictable shift in physicochemical properties. Table 1 summarizes the typical property shifts observed when utilizing this precursor in lead optimization.

Table 1: Physicochemical shifts upon derivatization of (2,5-Dihydrothiophen-3-yl)methylamine

Derivative StateOxidation LevelTypical Yield (%)Est. CLogP Shift (Δ)tPSA Contribution (Ų)Primary Medicinal Application
Thioether (S) Base (0)85 - 92Baseline25.3Kinase Hinge Binder (Lipophilic)
Sulfoxide (S=O) Partial (+1)65 - 75-1.2 to -1.542.3Solubility Optimization
Sulfone (SO₂) Full (+2)80 - 88-1.8 to -2.259.3GPCR Agonist (e.g., EP2) [2]

Note: Yields are based on the protocols provided above. CLogP shifts are relative to the base thioether.

Pharmacological Pathway Visualization

When integrated into an EP2 receptor agonist framework, the resulting sulfone derivative acts upon the G-protein coupled receptor (GPCR) cascade, demonstrating the biological utility of this chemical precursor.

Pathway Drug Sulfone Derivative (EP2 Agonist) Rec EP2 Receptor Drug->Rec Binding Gs Gαs Protein Rec->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion

Fig 2: Pharmacological signaling pathway of EP2 receptor activation.

References

  • ONO Pharmaceutical Co., Ltd. "COMPOUND HAVING EP2 AGONISTIC ACTIVITY." European Patent Office, Patent EP3327018A1 (May 30, 2018). URL:[Link]

  • National Institutes of Health (PMC) . "Design and Synthesis of Novel Breast Cancer Therapeutic Drug Candidates Based upon the Hydrophobic Feedback Approach of Antiestrogens." Chemistry - A European Journal (2014). URL:[Link]

Method

Application Note: Catalytic Transformations of (2,5-Dihydrothiophen-3-yl)methylamine – Reaction Conditions, Solvents, and Protocols

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary & Structural Significance (2,5-Dihydrothiophen-3-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary & Structural Significance

(2,5-Dihydrothiophen-3-yl)methylamine (also known as 3-aminomethyl-2,5-dihydrothiophene) is a versatile, sulfur-containing cyclic allylic amine. In modern drug discovery, saturated and partially saturated sulfur heterocycles serve as critical bioisosteres for pyrrolidines and piperidines, offering unique hydrogen-bonding profiles and altered lipophilicity.

The primary synthetic challenge in derivatizing this scaffold lies in the chemoselectivity of the thioether moiety. The sulfur atom's lone pairs exhibit a strong affinity for transition-metal catalysts, frequently leading to catalyst poisoning during standard hydrogenations. Furthermore, under forcing conditions, the molecule is susceptible to carbon-sulfur bond cleavage via hydrodesulfurization (HDS) pathways. This guide details the causal logic, optimal solvents, and validated protocols for the chemoselective catalytic transformation of this scaffold.

Chemoselectivity and Catalyst Poisoning Dynamics

As a Senior Application Scientist, it is crucial to understand why standard catalytic protocols fail with thioethers and how to engineer the reaction conditions to bypass these limitations.

Overcoming Sulfur Poisoning in Hydrogenation

During catalytic alkene reduction, the sulfur atom's lone pairs coordinate strongly to the empty d-orbitals of heterogeneous catalysts (e.g., Palladium or Platinum). This competitive binding blocks the active sites required for H₂ activation [1]. To mitigate this:

  • Solvent Selection: Protic solvents like Ethanol (EtOH) are preferred. Hydrogen bonding between the solvent and the sulfur lone pairs slightly reduces the sulfur's nucleophilicity, mitigating catalyst deactivation.

  • Amine Protonation: The primary amine can also coordinate to the catalyst. Adding a stoichiometric amount of acid (e.g., HCl or Acetic Acid) protonates the amine, preventing N-coordination and accelerating the reduction of the double bond.

  • Pre-Oxidation Strategy: If the target allows, oxidizing the thioether to a sulfone (1,1-dioxide) withdraws electron density from the sulfur, completely abolishing its ability to poison catalysts. This enables highly efficient, even asymmetric, hydrogenations using Iridium complexes [2].

Avoiding Hydrodesulfurization (HDS)

Under high temperatures (300–400 °C) or in the presence of specific transition metal sulfides (e.g., MoS₂, CoMo, or Raney Nickel), the thermodynamic driving force shifts toward C-S bond cleavage [3]. The HDS pathway involves initial coordination to the metal edge sites followed by hydrogenolysis, yielding aliphatic amines and H₂S. To preserve the heterocycle, low-temperature protocols (20–35 °C) and non-cleaving catalysts (Pd/C or Ir-complexes) must be strictly maintained.

HDS_Mechanism Start 2,5-Dihydrothiophene Substrate Coord Metal Coordination (S-lone pair vs pi-bond) Start->Coord PathA Alkene Hydrogenation (Pd/C, Ir-complexes) Coord->PathA Non-destructive conditions PathB Hydrodesulfurization (HDS) (MoS2, CoMo, Raney Ni) Coord->PathB High Temp/Pressure or S-cleaving metals ProdA Tetrahydrothiophene Derivative PathA->ProdA ProdB Aliphatic Amines + H2S PathB->ProdB

Chemoselectivity between non-destructive hydrogenation and hydrodesulfurization.

Catalytic Workflows & Methodologies

The derivatization of (2,5-Dihydrothiophen-3-yl)methylamine generally follows three distinct pathways depending on the desired pharmaceutical intermediate.

  • N-Protection: Prior to any aggressive oxidation, the primary amine must be protected (typically as a Boc-carbamate) to prevent the formation of N-oxides or hydroxylamines.

  • S-Oxidation: The thioether can be selectively oxidized to a sulfoxide (using stoichiometric H₂O₂ at 0 °C) or a sulfone (using excess m-CPBA at 35 °C)[1].

  • Alkene Reduction: The internal double bond can be reduced to yield the tetrahydrothiophene derivative.

ReactionPathways SM (2,5-Dihydrothiophen-3-yl) methylamine Hyd Tetrahydrothiophen-3-yl methylamine SM->Hyd H2, Pd/C or Ir-cat (Alkene Reduction) Ox (1,1-Dioxido-2,5-dihydro thiophen-3-yl)methylamine SM->Ox H2O2 or m-CPBA (S-Oxidation) Prot N-Boc Derivative SM->Prot Boc2O, DMAP cat. (N-Protection) HDS Desulfurization Products (Alkanes) SM->HDS Raney Ni or MoS2 (C-S Cleavage)

Reaction pathways of (2,5-dihydrothiophen-3-yl)methylamine and its derivatives.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the key catalytic transformations of the 2,5-dihydrothiophene scaffold.

Reaction TypeReagent / CatalystSolventTemperatureTimeYieldReference
S-Oxidation (Sulfone) m-CPBA (2.0 eq)THF35 °C50 min~85%[1]
S-Oxidation (Sulfoxide) 30% H₂O₂ (1.0 eq)AcOH0–5 °C24 h48%[1]
Alkene Hydrogenation 10% Pd/C, H₂ (1 atm)Ethanol20 °C12 min>90%[1]
Asymmetric Hydrogenation Ir/BiphPHOX, H₂ (10 bar)o-Xylene25 °C36 h99%[2]
Hydrodesulfurization MoS₂ or CoMo/Al₂O₃Gas Phase300–400 °CContinuousN/A[3]

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific workup steps are included to ensure experimental integrity.

Protocol A: Catalytic N-Boc Protection (Pre-Oxidation Step)

Causality: The primary amine is highly susceptible to oxidation. Boc-protection sterically and electronically shields the nitrogen atom. A catalytic amount of DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2,5-Dihydrothiophen-3-yl)methylamine (10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Addition: Add Triethylamine (Et₃N, 12.0 mmol, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 5 mol%). Cool the mixture to 0 °C using an ice bath.

  • Reaction: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The primary amine (ninhydrin positive) should completely disappear.

  • Workup: Quench with saturated aqueous NH₄Cl (15 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol B: Oxidation to the Sulfone (1,1-Dioxide)

Causality: m-CPBA in THF provides a mild, homogeneous environment for the double oxidation of the sulfur atom. Maintaining 35 °C ensures the reaction proceeds past the intermediate sulfoxide to the fully oxidized sulfone [1].

  • Setup: Dissolve the N-Boc protected intermediate (5.0 mmol) in Tetrahydrofuran (THF, 25.0 mL).

  • Addition: Portion-wise, add meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 11.0 mmol, 2.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at 35 °C for 50 minutes.

  • Validation: Monitor by TLC. The sulfone will appear as a highly polar, UV-active spot compared to the starting material.

  • Workup: Remove THF under vacuum. Resuspend the residue in Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous Na₂S₂O₃ (to destroy excess oxidant), saturated aqueous NaHCO₃ (3 x 15 mL, to remove m-chlorobenzoic acid), and brine. Dry over Na₂SO₄ and concentrate to yield the crude sulfone.

Protocol C: Chemoselective Catalytic Hydrogenation

Causality: Using Ethanol as a solvent leverages hydrogen bonding to mitigate sulfur poisoning. A high catalyst loading (10% Pd/C) compensates for any residual active-site blockage [1].

  • Setup: In a hydrogenation flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate).

  • Addition: Carefully add Ethanol (15 mL) to wet the catalyst under an inert atmosphere (Argon/N₂), followed by the addition of the 2,5-dihydrothiophene substrate (2.0 mmol).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Connect to a hydrogen-filled balloon (1 atm). Stir vigorously at 20 °C for 15–30 minutes.

  • Validation: Monitor by ¹H NMR of a crude aliquot. The disappearance of the vinylic protons (typically around δ 5.5–6.0 ppm) indicates complete conversion.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Ethanol. Concentrate the filtrate under reduced pressure to obtain the tetrahydrothiophene derivative.

References

  • Meng, K., Xia, J., Wang, Y., Zhang, X., Yang, G., & Zhang, W. "Ir/BiphPHOX-catalyzed asymmetric hydrogenation of 3-substituted 2,5-dihydropyrroles and 2,5-dihydrothiophene 1,1-dioxides." Organic Chemistry Frontiers, 4 (2017): 1601-1605. Available at:[Link]

  • Moses, P. G., Hinnemann, B., Topsøe, H., & Nørskov, J. K. "The hydrogenation and direct desulfurization reaction pathway in thiophene hydrodesulfurization over MoS2 catalysts at realistic conditions: A density functional study." Journal of Catalysis, 248(2) (2007): 188-203. Available at:[Link]

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Guidelines for (2,5-Dihydrothiophen-3-yl)methylamine Derivatives

Document Type: Application Note & Standardized Protocol Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Introduction & Pharmacophore Rationale (2,5-Dihydrothiophen-3-yl)methylamine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standardized Protocol Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Introduction & Pharmacophore Rationale

(2,5-Dihydrothiophen-3-yl)methylamine is a highly versatile, low-molecular-weight building block frequently utilized in the design of neuroactive agents, GPCR ligands, and viral entry inhibitors. The unique combination of a partially saturated sulfur-containing heterocycle and a primary aliphatic amine imparts distinct physicochemical properties. Specifically, the primary amine (pKa ~9.5) ensures the molecule is predominantly protonated at physiological pH (7.4), while the lipophilic dihydrothiophene ring facilitates rapid tissue distribution.

As a Senior Application Scientist, I emphasize that evaluating this pharmacophore in vivo requires a deep understanding of its metabolic liabilities. This guide provides a comprehensive, self-validating framework for the formulation, dosing, and pharmacokinetic (PK) profiling of novel drug candidates bearing the (2,5-dihydrothiophen-3-yl)methylamine scaffold.

Physicochemical Causality & Formulation Strategy

The success of an in vivo study hinges on the causality between a molecule's structure and its formulation vehicle. Because (2,5-dihydrothiophen-3-yl)methylamine is an amphiphilic primary amine, it is highly susceptible to protein opsonization and rapid clearance if formulated incorrectly. Furthermore, unmodified primary amines can induce acute systemic toxicity and innate immune activation in vivo via Toll-like receptor 4 (TLR4) and complement pathways [4].

Vehicle Selection: For oral (PO) and intravenous (IV) administration, purely aqueous vehicles (like 0.9% saline) are often sufficient if the compound is synthesized as a hydrochloride (HCl) salt. However, for free-base forms or highly substituted derivatives, hydrophilic co-solvents are required. Empirical data demonstrates that formulations containing PEG400 and propylene glycol significantly enhance the oral bioavailability and systemic exposure of thiophene derivatives compared to DMSO-based vehicles [1].

Table 1: Recommended Starting Doses and Vehicles for Thiophene-Amines
Route of AdministrationRecommended Starting DoseOptimal Vehicle CompositionRationale / Causality
Intravenous (IV) 1.0 – 5.0 mg/kg5% PEG400 / 95% SalinePrevents precipitation of the amine upon injection; minimizes hemolysis.
Intraperitoneal (IP) 10.0 – 12.5 mg/kg10% Propylene Glycol / 90% SalineEnsures rapid absorption. Thiophene amines typically reach Cmax​ within 5–15 mins post-IP [2].
Oral (PO) 30.0 – 50.0 mg/kg10% PEG400 / 10% PG / 80% WaterProtects the primary amine from rapid gastric degradation and enhances intestinal permeability [3].

Standardized In Vivo Protocols (Self-Validating System)

To ensure absolute trustworthiness, the following PK protocol is designed as a self-validating system . It requires the parallel dosing of a reference cohort with a known thiophene-amine (e.g., methiopropamine) to continuously verify extraction efficiency, matrix effects, and behavioral baselines.

Protocol: Murine Pharmacokinetic & Tissue Distribution Profiling

Objective: Determine Cmax​ , Tmax​ , AUC , and Brain-to-Plasma ratio ( Kp​ ) for (2,5-dihydrothiophen-3-yl)methylamine derivatives.

Step 1: Cohort Preparation & Self-Validation Setup

  • Acquire male BALB/c or C57BL/6 mice (8–10 weeks old, 20–25 g). Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variables.

  • Self-Validation Control: Assign a parallel cohort (n=3) to receive 10 mg/kg IP of a reference thiophene analog. If the reference compound does not hit its historical Cmax​ benchmark, the bioanalytical run must be rejected.

Step 2: Formulation and Dosing

  • Prepare the test compound at 1.0 mg/mL in 5% PEG400/95% Saline for IV dosing. Vortex for 2 minutes and sonicate at room temperature until optically clear.

  • Administer the dose via the lateral tail vein (IV) or oral gavage (PO) using a 27G needle or 20G gavage needle, respectively. Maximum administration volume: 10 mL/kg.

Step 3: Serial Sampling & Tissue Harvesting

  • Collect blood samples (~50 µL) via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality Note: Thiophene analogs of aliphatic amines exhibit extremely rapid distribution to the blood and brain [2]. Therefore, the early time points (5 min / 0.08 h) are critical to accurately capture Cmax​ .

  • Transfer blood to K2​EDTA tubes, centrifuge at 2,000 × g for 10 mins at 4°C, and instantly freeze plasma on dry ice to prevent ex vivo degradation of the primary amine.

  • At the terminal time point, perfuse the animal with ice-cold saline, harvest the brain, and homogenize in a 1:3 (w/v) ratio of PBS for BBB penetration analysis [3].

Step 4: LC-MS/MS Bioanalysis

  • Precipitate plasma/brain proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil or a deuterated analog).

  • Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the [M+H]+ transition of the primary amine.

PK_Workflow A 1. Compound Formulation (Vehicle: 5% PEG400 / 95% Saline) B 2. Route & Dose Selection IV (1-5 mg/kg) | PO (30-50 mg/kg) A->B C 3. In Vivo Administration (Murine Model + Reference Cohort) B->C D 4. Serial Blood Sampling (Capture rapid Tmax at 5-15 mins) C->D E 5. Tissue Harvesting (Saline Perfusion -> Brain Homogenization) C->E F 6. LC-MS/MS Bioanalysis (Protein Precipitation + Internal Standard) D->F E->F G 7. PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, Kp) F->G

Fig 1. Standardized self-validating in vivo pharmacokinetic workflow for dihydrothiophene amines.

Metabolic Pathways & Toxicity Considerations

When analyzing the in vivo data, researchers must account for the dual metabolic liabilities of the (2,5-dihydrothiophen-3-yl)methylamine scaffold.

  • Oxidative Deamination (MAO): The primary amine is a prime substrate for Monoamine Oxidase (MAO) enzymes. MAO rapidly converts the methylamine group into an aldehyde, which is subsequently oxidized into an inactive carboxylic acid. If the in vivo half-life ( t1/2​ ) is exceptionally short, structural optimization (e.g., α -methylation of the amine) or co-administration with an MAO inhibitor may be required to extend systemic exposure.

  • S-Oxidation (CYP450): The sulfur atom within the dihydrothiophene ring is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes. This yields dihydrothiophene sulfoxide and sulfone (1,1-dioxide) metabolites. These metabolites must be actively monitored during LC-MS/MS, as sulfoxides can sometimes exhibit off-target toxicity or alter the pharmacological profile.

Metabolism Parent (2,5-Dihydrothiophen-3-yl)methylamine (Active Parent) MAO Monoamine Oxidase (MAO) Oxidative Deamination Parent->MAO CYP Cytochrome P450 (CYP) S-Oxidation Parent->CYP Aldehyde Aldehyde Intermediate (Transient) MAO->Aldehyde Sulfoxide Dihydrothiophene Sulfoxide (Potential Off-Target Effects) CYP->Sulfoxide Acid Carboxylic Acid Metabolite (Inactive, Rapidly Excreted) Aldehyde->Acid Sulfone Dihydrothiophene Sulfone (1,1-Dioxide Metabolite) Sulfoxide->Sulfone

Fig 2. Primary metabolic pathways of (2,5-dihydrothiophen-3-yl)methylamine via MAO and CYP450.

References

  • Title: In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443)
  • Title: Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents Source: ProQuest URL
  • Title: Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors Source: PMC / NIH URL
  • Title: Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways Source: bioRxiv URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in (2,5-Dihydrothiophen-3-yl)methylamine Synthesis

Welcome to the Technical Support Center for heterocyclic amine synthesis. The conversion of 2,5-dihydrothiophene-3-carbonitrile to (2,5-dihydrothiophen-3-yl)methylamine presents a unique intersection of chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic amine synthesis. The conversion of 2,5-dihydrothiophene-3-carbonitrile to (2,5-dihydrothiophen-3-yl)methylamine presents a unique intersection of chemoselectivity and isolation challenges. This guide provides drug development professionals with mechanistic troubleshooting, validated protocols, and causal explanations to maximize product yield while maintaining scientific integrity.

Mechanistic Workflow & Logical Pathway

Workflow SM 2,5-Dihydrothiophene-3-carbonitrile (Nitrile Precursor) LAH LiAlH4 in Anhydrous THF (0°C to RT, 4-6h) SM->LAH Hydride Addition Complex Aluminate-Amine Complex (Trapped Intermediate) LAH->Complex N-Al Coordination Quench Fieser Workup / Rochelle's Salt (Breaks Emulsion) Complex->Quench Hydrolysis Product (2,5-Dihydrothiophen-3-yl)methylamine (Target Amine) Quench->Product Phase Separation

Workflow for the high-yield reduction of 2,5-dihydrothiophene-3-carbonitrile to its primary amine.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low (<10%) when attempting catalytic hydrogenation (e.g., Pd/C, H₂) for this specific nitrile? Causality: The starting material contains a thioether-like sulfur atom within the 2,5-dihydrothiophene ring. The lone electron pairs on this sulfur atom strongly coordinate to the empty d-orbitals of transition metal catalysts (like Palladium or Nickel), effectively "poisoning" the active surface sites and halting the catalytic cycle[1]. Furthermore, the ring contains an isolated alkene. Even if hydrogenation initiates, you risk over-reduction of the alkene to yield the fully saturated tetrahydrothiophene derivative, destroying the target scaffold. Solution: Abandon surface-dependent catalytic hydrogenation. Switch to a stoichiometric chemical hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), which selectively reduces the nitrile to a primary amine without affecting the isolated double bond or being poisoned by the sulfide[2].

Q2: I switched to LiAlH₄ in THF, but my isolated yield is only 35-40% after aqueous workup. Where is the rest of my product? Causality: The reduction of nitriles with LiAlH₄ proceeds via an imine salt intermediate, followed by a second hydride addition to form a highly reactive aluminate-amine complex[3]. Primary amines form highly stable, insoluble coordination complexes with the aluminum salts generated during this process. If you perform a standard, uncalibrated aqueous quench, these salts precipitate as a thick, gelatinous aluminum hydroxide emulsion. The product gets physically trapped within this matrix and cannot be efficiently extracted into the organic layer. Solution: Implement a highly controlled Fieser workup or use a saturated Rochelle's salt (sodium potassium tartrate) quench. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to form a highly water-soluble complex. This breaks the emulsion and releases the free amine into the organic phase.

Q3: Can I use DIBAL-H instead of LiAlH₄ to improve safety at scale? Causality: Diisobutylaluminum hydride (DIBAL-H) is a milder reducing agent. While it is excellent for selectively reducing nitriles to aldehydes via an iminium intermediate, it is generally not powerful enough to perform the second hydride addition required to push the intermediate all the way to a primary amine[3]. Solution: Stick to LiAlH₄ for complete reduction to the primary amine. If safety and exotherm control are primary concerns at scale, consider Borane-Tetrahydrofuran (BH₃·THF) complex, which selectively reduces nitriles to amines, though it requires an acidic reflux step to break the resulting stable boron-nitrogen complex.

Quantitative Method Comparison

The following table summarizes the causal relationship between the chosen reducing agent and the expected experimental outcome for 2,5-dihydrothiophene-3-carbonitrile.

Reduction MethodologyChemoselectivity (Alkene Intact?)Catalyst Poisoning RiskTypical Isolated YieldWorkup Complexity
Pd/C + H₂ (50 psi) Low (Reduces alkene)High (Sulfur poisoning)< 10%Low (Filtration)
Raney Ni + H₂ Low (Reduces alkene)High (Sulfur poisoning)< 15%Low (Filtration)
DIBAL-H (1.1 eq) HighNone0% (Yields Aldehyde)Medium
LiAlH₄ / THF HighNone75 - 85%High (Requires Fieser)
BH₃·THF HighNone70 - 80%Medium (Acidic reflux)

Optimized Experimental Protocol: LiAlH₄ Reduction

This self-validating protocol utilizes a Fieser quench to ensure maximum recovery of (2,5-dihydrothiophen-3-yl)methylamine from the aluminum matrix.

Reagents:

  • 2,5-Dihydrothiophene-3-carbonitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 Volumes)

  • Distilled Water and 15% Aqueous NaOH

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the system with N₂ for 15 minutes to ensure a strictly anhydrous environment.

  • Hydride Suspension: Weigh the LiAlH₄ (let this mass be x grams) and suspend it in anhydrous THF (5 volumes) at 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2,5-dihydrothiophene-3-carbonitrile in anhydrous THF (5 volumes). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer and prevents thermal degradation or polymerization of the sensitive 2,5-dihydrothiophene ring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours. Monitor the reaction via TLC (disappearance of the nitrile spot).

  • Fieser Quench (Critical Step): Once complete, cool the reaction mixture back to 0 °C. Dilute with an equal volume of diethyl ether or THF. Vigorously stir and carefully add the following in strict sequence:

    • x mL of distilled water (Add dropwise. Warning: Extreme H₂ gas evolution).

    • x mL of 15% aqueous NaOH .

    • 3x mL of distilled water .

  • Validation & Isolation: Stir the quenched mixture vigorously for 15–30 minutes at room temperature. Self-Validation Check: The success of the quench is visually confirmed when the gray, gelatinous emulsion transitions into a stark white, granular precipitate. This indicates the complete destruction of the active hydride and the successful formation of filterable aluminate salts.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 × 20 mL) to extract any residual amine coordinated to the salts.

  • Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2,5-dihydrothiophen-3-yl)methylamine.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at:[Link]

  • Reduction of Nitriles. Chemguide. Available at:[Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - General Procedure. Organic Synthesis. Available at:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: (2,5-Dihydrothiophen-3-yl)methylamine Stability &amp; Handling

Welcome to the Technical Support Center. (2,5-Dihydrothiophen-3-yl)methylamine is a highly versatile but chemically labile building block used in advanced drug development and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (2,5-Dihydrothiophen-3-yl)methylamine is a highly versatile but chemically labile building block used in advanced drug development and synthetic chemistry. Due to the presence of a nucleophilic primary amine, an oxidizable thioether, and a reactive allylic system, this compound is notoriously unstable at room temperature under ambient atmospheric conditions.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to arrest degradation and recover sample integrity.

Part 1: Mechanistic Causality of Degradation

The degradation of (2,5-Dihydrothiophen-3-yl)methylamine at room temperature is not driven by a single pathway, but rather a confluence of three competing reactions. The allylic amine architecture creates a localized electron-rich environment that facilitates hydroperoxide formation at the allylic position, which subsequently accelerates both S-oxidation and aromatization.

  • S-Oxidation: The electron-rich sulfur atom in the dihydrothiophene ring is highly susceptible to ambient oxygen, rapidly forming sulfoxides and sulfones .

  • Oxidative Aromatization: The 2,5-dihydrothiophene system possesses a strong thermodynamic driving force to aromatize into a fully conjugated thiophene derivative. This dehydrogenation is accelerated by thermal stress and ambient oxidants .

  • Carbamate Formation: The primary methylamine moiety acts as a strong nucleophile, reacting with atmospheric carbon dioxide (CO ) to form viscous carbamate salts.

Pathway A (2,5-Dihydrothiophen-3-yl)methylamine (Intact Molecule) B Ambient Oxygen (O2) Exposure A->B C Atmospheric CO2 Exposure A->C D Thermal Stress (Room Temp) A->D E S-Oxidation (Sulfoxide/Sulfone) B->E Thioether Oxidation G Oxidative Aromatization (Thiophene Derivative) B->G Radical Mechanism F Carbamate Salt Formation C->F Amine Nucleophilic Attack D->G Dehydrogenation

Competing degradation pathways of (2,5-Dihydrothiophen-3-yl)methylamine at room temperature.

Quantitative Stability Profile

Understanding the kinetics of these degradation pathways is critical for experimental planning. The table below summarizes the expected purity retention based on storage conditions.

Storage ConditionAtmosphereTimeframePrimary Degradant% Purity Retained
25°C (Benchtop)Ambient Air24 HoursCarbamate / Sulfoxide~85%
25°C (Benchtop)Ambient Air7 DaysThiophene / Sulfoxide<50%
25°C (Glovebox)Argon / N 7 DaysTrace Thiophene>95%
-20°C (Freezer)Argon / N 6 MonthsNone>99%

Part 2: Troubleshooting Guide & FAQs

Q: My sample has turned into a viscous, yellow oil after being left on the bench overnight. What happened? A: The increased viscosity is a hallmark of carbamate salt formation due to atmospheric CO absorption by the primary amine. The yellowing indicates trace oxidative aromatization (forming conjugated thiophene impurities) and S-oxidation .

Q: How can I distinguish between S-oxidation and aromatization using H NMR? A: Aromatization results in the loss of the characteristic aliphatic multiplet signals (typically around 3.7–3.9 ppm for the CH protons of the dihydrothiophene ring) and the emergence of aromatic thiophene protons (6.9–7.4 ppm). Conversely, S-oxidation (sulfoxide formation) shifts the allylic protons downfield due to the electron-withdrawing S=O group, but the ring remains non-aromatic.

Q: Is the degradation reversible? A: Carbamate formation is partially reversible; treating the sample with a strong aqueous base and extracting with an organic solvent can recover the free amine. However, S-oxidation and oxidative aromatization are irreversible under standard laboratory conditions .

Part 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies include built-in validation checkpoints to verify success at critical stages.

Protocol A: Inert Handling & Storage

Causality: Preventing O and CO exposure halts the primary degradation pathways. Storing the compound neat (without solvent) under Argon prevents solvent-mediated radical propagation.

  • Preparation: Purge a Schlenk flask with ultra-high purity (UHP) Argon for 15 minutes to displace all ambient air.

  • Transfer: Transfer the (2,5-Dihydrothiophen-3-yl)methylamine into the flask using a gas-tight syringe under positive Argon pressure.

  • Solvent Addition (Optional): If storing as a stock solution, use strictly anhydrous, degassed solvents (e.g., THF or DCM sparged with Argon for 30 minutes).

  • Storage: Seal the flask with a PTFE stopper, wrap with parafilm, and store at -20°C.

  • Self-Validation Checkpoint: Before use, take a 5 µL aliquot, dissolve in CDCl , and acquire a H NMR spectrum. The integration ratio of the allylic CH protons to the amine CH protons must remain exactly 4:2. Any deviation indicates partial degradation.

Protocol B: Recovery of Degraded Amine (Acid-Base Extraction)

Causality: Carbamate salts and sulfoxides are highly polar, while aromatized thiophenes are non-basic. An acid-base extraction selectively isolates the intact basic amine from both neutral organic impurities and polar degradants.

  • Acidification: Dissolve the degraded sample in diethyl ether (10 mL/g). Slowly add 1M HCl until the aqueous layer reaches pH 2. The intact amine will protonate and partition into the aqueous layer.

  • Phase Separation: Separate the layers. Discard the ether layer, which contains the non-basic thiophene aromatization products and neutral organic impurities.

  • Basification: Cool the aqueous layer to 0°C in an ice bath to prevent thermal degradation. Slowly add 2M NaOH dropwise until the pH reaches 11, converting the amine salt back to the free base (this step also hydrolyzes carbamates).

  • Extraction: Extract the aqueous layer with fresh dichloromethane (DCM) (3 x 10 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na SO , filter, and concentrate under reduced pressure. Keep the water bath temperature below 25°C to prevent thermal stress.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an eluent of 90:9:1 DCM:MeOH:NH OH. The recovered product should show a single spot with an R of ~0.3 when visualized with a Ninhydrin stain, confirming the isolation of the pure primary amine.

References

  • Title: Thermochemistry of Sulfones Relevant to Oxidative Desulfurization Source: Energy & Fuels (ACS Publications) URL: [Link]

  • Title: 1,4-Dithiane-2,5-diol: An Attractive Platform for the Synthesis of Sulfur Containing Functionalized Heterocycles Source: IRIS - Unife URL: [Link]

  • Title: Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement Source: PMC - NIH URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of (2,5-Dihydrothiophen-3-yl)methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (2,5-Dihydrothiophen-3-yl)methylamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (2,5-Dihydrothiophen-3-yl)methylamine. This molecule presents a "perfect storm" of chromatographic difficulties: it is a highly polar primary amine, possesses a weakly absorbing chromophore, and contains a thioether linkage susceptible to oxidation.

This guide moves beyond basic protocols by explaining the causality behind each experimental choice, providing you with a self-validating system to troubleshoot and optimize your workflows.

Part 1: Fundamental Properties & Chromatographic Implications

Before troubleshooting, it is critical to understand how the structural features of (2,5-Dihydrothiophen-3-yl)methylamine dictate its behavior on a column.

Table 1: Physicochemical Properties & Chromatographic Implications

Structural FeaturePropertyChromatographic Implication
Primary Amine (-NH₂) High Basicity (pKa ~9.5)Protonates easily. Causes severe secondary ion-exchange interactions with acidic silanols (Si-OH) on standard silica, leading to peak tailing[1].
Aliphatic Amine Core High Polarity / HydrophilicityExhibits little to no retention on standard Reversed-Phase (C18) columns; elutes at the void volume[2].
2,5-Dihydrothiophene Ring Weak UV ChromophoreLacks extended conjugation. Maximum UV absorbance (λmax) is typically shifted to lower wavelengths (~205–220 nm) compared to fully aromatic thiophenes.
Thioether Sulfur Susceptible to OxidationProne to oxidation into sulfoxides or sulfones if exposed to peroxides in aged solvents (e.g., THF, Ether) or excessive aeration during solvent removal.

Part 2: Diagnostic Workflow & Troubleshooting Guide (FAQs)

Use the following diagnostic workflow to identify the root cause of your purification failures.

Troubleshooting A Initial Injection (Standard C18 or Bare Silica) B Observe Chromatogram A->B C Severe Tailing / Streaking? B->C D Elution at Void Volume? B->D E No UV Peak Detected? B->E C_Fix Add 0.1-1% TEA/NH4OH or use Amine-Functionalized Column C->C_Fix Yes D_Fix Switch to HILIC Mode (High Organic -> Aqueous Gradient) D->D_Fix Yes E_Fix Switch to ELSD, CAD, or MS (Poor UV Chromophore) E->E_Fix Yes

Troubleshooting workflow for common chromatographic issues with polar amines.
Q1: Why does my compound streak across the TLC plate and tail severely during normal-phase flash chromatography?

The Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). Your target molecule contains a basic primary amine. As the compound travels down the column, the positively charged amine undergoes secondary electrostatic interactions with the negatively charged, deprotonated silanols (Si-O⁻)[1]. This causes a fraction of the molecules to be retained longer, resulting in a "comet" tail or streaking. The Solution: You must mask the silanol groups. Add a competing volatile base, such as 0.1%–1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your mobile phase[3]. The TEA preferentially binds to the active silanol sites, allowing your primary amine to elute as a sharp band. Alternatively, switch to an amine-functionalized silica column, which inherently neutralizes the surface and eliminates the need for smelly, hard-to-remove additives.

Q2: In RP-HPLC, my compound elutes immediately at the solvent front. How can I increase retention?

The Causality: (2,5-Dihydrothiophen-3-yl)methylamine is highly hydrophilic. In standard Reversed-Phase (RP) chromatography (e.g., C18), retention relies on hydrophobic partitioning. Because your molecule lacks sufficient hydrophobic bulk, it prefers the polar mobile phase and washes out immediately[2]. The Solution: Do not force retention by using 100% aqueous mobile phases, which can cause C18 phase collapse. Instead, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [4]. HILIC operates as an "aqueous normal phase." The stationary phase (e.g., bare silica or amide) preferentially adsorbs water from the mobile phase, creating a water-enriched layer on the surface[5]. Your polar amine will partition into this aqueous layer, drastically increasing retention[6].

Q3: I am using UV detection at 254 nm, but I barely see a peak despite knowing the compound is present. Why?

The Causality: The 2,5-dihydrothiophene ring is an isolated chromophore. Unlike fully aromatic thiophenes, which possess extended conjugation and absorb strongly around 230–250 nm, dihydrothiophenes exhibit a significant blue shift, with maximum UV absorbance typically occurring between 205 and 220 nm. The Solution: Monitoring at 254 nm will result in false negatives. Shift your UV detection window to 210 nm. However, because many solvents (like ethyl acetate) absorb heavily at 210 nm, the most robust solution is to use a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[5].

Q4: My purified fractions show multiple unexpected peaks by NMR. Is the compound degrading during purification?

The Causality: The thioether sulfur in the 2,5-dihydrothiophene ring is highly susceptible to oxidation, while the double bond can undergo isomerization under harsh conditions. If you are using aged ethereal solvents (which form peroxides) or evaporating fractions at high temperatures with atmospheric exposure, the sulfur will oxidize to a sulfoxide or sulfone.

Pathway A (2,5-Dihydrothiophen-3-yl)methylamine (Target) B Sulfoxide Derivative (Oxidation) A->B O2 / Peroxides D Thiophene Derivative (Aromatization) A->D Heat / Acid / Base C Sulfone Derivative (Over-oxidation) B->C Excess O2

Common degradation pathways of 2,5-dihydrothiophene derivatives during purification.

Part 3: Mobile Phase Additive Selection

When utilizing normal-phase or reversed-phase techniques, selecting the correct additive is crucial for primary amines.

Table 2: Mobile Phase Additive Comparison for Amine Purification

AdditiveTypical Conc.Mechanism of ActionProsCons
Triethylamine (TEA) 0.1% – 1.0%Competing base; masks acidic silanols.Excellent peak shape improvement on bare silica[3].Strong odor; high boiling point makes it difficult to remove post-purification.
Ammonium Hydroxide (NH₄OH) 0.1% – 0.5%Competing base / pH modifier.Highly volatile; easily removed during rotary evaporation.Can degrade standard silica if concentration is too high (pH > 8).
Trifluoroacetic Acid (TFA) 0.05% – 0.1%Ion-pairing agent for RP-HPLC.Increases hydrophobicity of the protonated amine.Suppresses MS ionization; strong acid may promote isomerization.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: HILIC Purification Workflow for Polar Amines

Use this protocol when the compound elutes at the void volume in standard RP-HPLC.

  • Column Selection: Select an unbonded bare silica, amide, or zwitterionic HILIC column[5][6].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade Water (Adjust to pH 3.0 with formic acid to ensure the amine is fully protonated).

    • Solvent B: LC-MS grade Acetonitrile.

  • Equilibration (Critical Step): Flush the column with 90% B / 10% A for a minimum of 20 column volumes. Causality: HILIC requires extensive equilibration to form the stable, water-enriched partition layer on the silica surface[5].

  • Sample Preparation: Dissolve the crude (2,5-Dihydrothiophen-3-yl)methylamine in a solvent matching the starting conditions (e.g., 90% Acetonitrile). Causality: Injecting the sample in 100% water will temporarily destroy the localized aqueous layer on the column, causing severe peak splitting and loss of retention.

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 15–20 minutes[2].

  • Detection: Monitor via MS (Positive ESI mode) or ELSD, as UV at 210 nm will suffer from baseline drift during the gradient.

Protocol B: Normal-Phase Flash Chromatography using Amine-Functionalized Silica

Use this protocol to scale up purification without the burden of removing TEA from your final fractions.

  • Column Selection: Utilize a pre-packed Amine-Functionalized (NH₂) flash column.

  • Solvent System: Prepare a gradient of Dichloromethane (DCM) and Methanol (MeOH). Note: Do not add TEA or NH₄OH. The stationary phase is already basic.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimal amount of DCM. Add a small mass of Celite or amine-functionalized silica to the flask and evaporate to dryness. Load this dry powder directly onto the top of the column. Causality: Dry loading prevents the highly polar amine from dissolving in the strong injection solvent and streaking down the column before the gradient begins.

  • Elution: Run a linear gradient from 0% to 10% MeOH in DCM over 10 column volumes.

  • Recovery: Combine pure fractions and evaporate under reduced pressure. Keep the water bath temperature below 30°C . Causality: Low molecular weight primary amines are semi-volatile and can be lost to the vacuum pump if heated excessively.

Part 5: References

  • 2 - Teledyne Labs

  • 4 - Buchi

  • - ACS Organic Letters

  • 5 - Sigma-Aldrich

  • 6 - PubMed

  • 1 - Benchchem

  • - Teledyne ISCO

  • 3 - PubMed

  • - Benchchem

Sources

Optimization

preventing oxidation of (2,5-Dihydrothiophen-3-yl)methylamine during long-term storage

Technical Support Center: Stability & Storage Protocols for (2,5-Dihydrothiophen-3-yl)methylamine (2,5-Dihydrothiophen-3-yl)methylamine is a highly reactive bifunctional molecule featuring a cyclic thioether, an endocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage Protocols for (2,5-Dihydrothiophen-3-yl)methylamine

(2,5-Dihydrothiophen-3-yl)methylamine is a highly reactive bifunctional molecule featuring a cyclic thioether, an endocyclic alkene, and a primary aliphatic amine. While this structural complexity makes it a valuable building block in drug discovery, it also renders the compound highly susceptible to oxidative degradation and atmospheric quenching during long-term storage.

This technical guide provides mechanistic troubleshooting, validated stabilization protocols, and quantitative data to ensure the structural integrity of your compound over time.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My stored batch of (2,5-Dihydrothiophen-3-yl)methylamine has turned from a clear liquid to a viscous, yellowish oil. What is the mechanism behind this degradation? A1: The compound has undergone spontaneous auto-oxidation and atmospheric quenching. The thioether moiety is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), which converts the sulfur atom into a sulfoxide and, upon prolonged exposure, a sulfone[1]. The cyclic nature of the 2,5-dihydrothiophene ring enhances the nucleophilicity of the sulfur atom, accelerating the transfer of oxygen[2]. Concurrently, the highly nucleophilic primary amine reacts with atmospheric carbon dioxide (CO₂) to form carbamate salts, which significantly increases the viscosity of the sample.

Q2: Can I store the free base in a solvent like dichloromethane (DCM) or methanol at -20°C to prevent degradation? A2: This is highly discouraged. Solvents contain dissolved oxygen, and storing the free base in solution accelerates the kinetics of thioether oxidation compared to a neat solid or oil. Furthermore, halogenated solvents like DCM can slowly react with the primary amine via nucleophilic substitution (N-alkylation) over time. If a solution must be stored, it must be thoroughly degassed (e.g., via freeze-pump-thaw cycles) and kept under a strict argon atmosphere.

Q3: How does converting the compound to a hydrochloride (HCl) salt prevent oxidation? A3: Salt formation is the most robust method for the long-term storage of sensitive amines. Protonating the primary amine to form the HCl salt achieves two critical stabilizing effects:

  • Physical State Shift: It converts the compound from a reactive oil to a crystalline solid, drastically reducing the surface area available for oxygen diffusion and preventing moisture absorption[3].

  • Electronic Deactivation: The positively charged ammonium group exerts a strong electron-withdrawing inductive effect across the molecule. This decreases the electron density on the thioether sulfur, reducing its nucleophilicity and making it far less susceptible to electrophilic oxidation[4].

Section 2: Visualizing Degradation and Stabilization

To understand the causality of storage failures, it is essential to map the chemical pathways the molecule takes when exposed to standard atmospheric conditions versus protective protocols.

DegradationPathways Compound (2,5-Dihydrothiophen-3-yl) methylamine Sulfoxide Sulfoxide Derivative (Primary Degradant) Compound->Sulfoxide O2 / ROS (Thioether Oxidation) Carbamate Carbamate Salt (CO2 Adduct) Compound->Carbamate Atmospheric CO2 (Amine Nucleophilicity) StableSalt Hydrochloride Salt (Stable Storage Form) Compound->StableSalt + HCl (Anhydrous) (Protective Protocol) Sulfone Sulfone Derivative (Over-oxidation) Sulfoxide->Sulfone Excess O2 (Prolonged Exposure)

Degradation pathways of (2,5-Dihydrothiophen-3-yl)methylamine and stabilization via salt formation.

Section 3: Quantitative Stability Profile

The table below summarizes the expected half-life ( t1/2​ ) and physical state of (2,5-Dihydrothiophen-3-yl)methylamine under various storage conditions. Data is synthesized based on the known oxidation kinetics of cyclic thioethers and allylic amines[1][5].

Storage FormAtmosphereTemperaturePhysical StateEstimated t1/2​ Primary Degradant
Free Base (Neat)Ambient Air25°CLiquid/Oil< 1 weekSulfoxide / Carbamate
Free Base (Neat)Argon-20°CViscous Oil3 - 6 monthsSulfoxide
Free Base (in DCM)Ambient Air25°CSolution< 3 daysSulfoxide / N-alkylated
HCl Salt (Solid) Ambient Air25°CCrystalline Solid> 1 yearNone (Stable)
HCl Salt (Solid) Argon -20°C Crystalline Solid > 5 years None (Highly Stable)

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling the solvent environment and utilizing anhydrous reagents, you prevent unwanted hydrolysis or premature oxidation during the stabilization process.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Causality: Using anhydrous diethyl ether ensures that the resulting HCl salt precipitates immediately out of solution, driving the reaction to completion while preventing the introduction of water, which could dissolve the salt or facilitate oxidative side reactions.

  • Preparation: Oven-dry a round-bottom flask and purge it with Argon for 15 minutes.

  • Dissolution: Dissolve 1.0 equivalent of freshly distilled (2,5-Dihydrothiophen-3-yl)methylamine free base in anhydrous diethyl ether (10 mL per gram of amine) under an Argon atmosphere.

  • Temperature Control: Submerge the flask in an ice-water bath (0°C). Rationale: Neutralization is exothermic; cooling prevents thermal degradation of the double bond.

  • Acidification: Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise via an addition funnel. A white crystalline precipitate should form immediately.

  • Validation Check: Spot a small aliquot of the supernatant on wet pH paper. It should register as acidic (pH ~2), confirming the complete consumption of the free base amine.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel under a blanket of Argon (or nitrogen) to minimize moisture absorption (amines salts can be hygroscopic).

  • Drying: Wash the crystals with cold, anhydrous ether and transfer them to a vacuum desiccator containing P₂O₅. Dry overnight.

  • Storage: Transfer the dried white powder to an amber glass vial, backfill with Argon, seal with Parafilm, and store at -20°C.

StorageWorkflow Start Free Base Oil (Prone to Oxidation) Dissolve Dissolve in Anhydrous Diethyl Ether (Ar atm) Start->Dissolve Acidify Add 1M HCl in Ether at 0°C dropwise Dissolve->Acidify Precipitate Filter Crystalline Hydrochloride Salt Acidify->Precipitate Precipitation Store Store at -20°C in Amber Desiccator Precipitate->Store Vacuum Dry

Step-by-step workflow for the conversion and safe storage of the amine hydrochloride salt.

Protocol B: Inert Atmosphere Handling for Free Base (If Salt Formation is Not Possible)

If your downstream assay requires the free base and cannot tolerate the presence of chloride counterions, you must store the neat oil under strict inert conditions.

  • Degassing: Transfer the neat (2,5-Dihydrothiophen-3-yl)methylamine oil into a Schlenk flask. Connect to a Schlenk line and perform three cycles of brief vacuum exposure (avoiding boiling off the amine) followed by Argon backfilling.

  • Aliquoting: Using a gas-tight Hamilton syringe purged with Argon, transfer small, single-use aliquots (e.g., 50–100 µL) into individual amber glass ampoules or heavy-walled vials. Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and oxygen exposure to the main stock.

  • Sealing: Purge the headspace of each vial with a gentle stream of Argon for 30 seconds. Cap tightly with PTFE-lined septa.

  • Storage: Store the aliquots at -80°C. Thaw only the required number of vials immediately before use.

Section 5: References

1.[3] Chemoselective Electrochemical Coupling of Thioethers and Primary Amines for Accessing Sulfilimines and Sulfoximines | Journal of the American Chemical Society - ACS Publications. acs.org. 3 2.[2] Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. nsf.gov. 2 3.[5] Synthesis of 2,5-Dihydrothiophene - ChemicalBook. chemicalbook.com. 5 4.[1] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications. acs.org. 1 5.[4] The Chemical Reactivity of 2,5-Dihydrothiophene: A Technical Guide to its Oxidation and Reduction - Benchchem. benchchem.com. 4 6. 2-[(4-Aminophenyl)amino]ethan-1-ol|CAS 19298-14-7 - Benchchem. benchchem.com.

Sources

Troubleshooting

resolving common impurities in (2,5-Dihydrothiophen-3-yl)methylamine crystallization

Welcome to the technical support guide for resolving common impurities in the crystallization of (2,5-Dihydrothiophen-3-yl)methylamine. This resource is designed for researchers, chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common impurities in the crystallization of (2,5-Dihydrothiophen-3-yl)methylamine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and actionable protocols for achieving high purity in your crystalline product.

Section 1: Understanding the Impurity Landscape

Before troubleshooting, it's critical to understand the potential sources of impurities. The purity of your final crystalline (2,5-Dihydrothiophen-3-yl)methylamine is intrinsically linked to the synthetic route employed. Impurities are not random; they are typically unreacted starting materials, byproducts of side reactions, or degradation products.

Common synthetic pathways to functionalized dihydrothiophenes can introduce specific, predictable impurities.[1][2] For instance, the reduction of a thiophene precursor can sometimes yield a mixture of isomers, which are notoriously difficult to separate due to similar physical properties.[1] Furthermore, primary amines are susceptible to oxidation and may react with residual reagents or solvents.[3]

Below is a logical workflow for approaching impurity identification and resolution.

G start Crude Product Obtained analytical Analytical Characterization (TLC, HPLC, LC-MS, NMR) start->analytical id_impurity Impurity Profile Identified? analytical->id_impurity known Known Impurity (Starting Material, Reagent, Isomer) id_impurity->known Yes unknown Unknown Impurity id_impurity->unknown No recrys Direct Recrystallization known->recrys Dissimilar Polarity chem_deriv Chemical Derivatization / Salt Formation known->chem_deriv Similar Polarity / Isomer chrom Chromatography (Flash, Prep-HPLC) known->chrom High Value / Difficult Separation struct_elucid Structure Elucidation (HRMS, 2D NMR) unknown->struct_elucid pure Pure Crystalline Product (>99.5%) recrys->pure Success fail Crystallization Fails or Purity Unacceptable recrys->fail chem_deriv->pure Success chem_deriv->fail chrom->pure Success struct_elucid->known reassess Re-evaluate Solvent System & Method fail->reassess reassess->analytical G start Isomeric Impurity Detected choice Select Purification Strategy start->choice salt Strategy 1: Diastereomeric Salt Resolution choice->salt If target is chiral and resolution is needed chrom Strategy 2: Amine-Specific Chromatography choice->chrom For general isomer separation salt_step1 React amine mixture with a chiral acid (e.g., Tartaric Acid, Mandelic Acid) salt->salt_step1 chrom_step1 Select Stationary Phase (Amine-functionalized silica recommended) chrom->chrom_step1 salt_step2 Fractional Crystallization of Diastereomeric Salts salt_step1->salt_step2 salt_step3 Isolate desired salt & liberate free amine (Base wash) salt_step2->salt_step3 outcome Pure Isomer (>99.8%) salt_step3->outcome chrom_step2 Develop Mobile Phase (e.g., Hexane/EtOAc or DCM/MeOH) chrom_step1->chrom_step2 chrom_step3 Perform Column Chromatography & Combine Pure Fractions chrom_step2->chrom_step3 chrom_step3->outcome

Sources

Optimization

adjusting pH for optimal(2,5-Dihydrothiophen-3-yl)methylamine solubility

Technical Support Center: Troubleshooting pH Optimization for (2,5-Dihydrothiophen-3-yl)methylamine Solubility Welcome to the Application Science portal. This guide is designed for researchers and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting pH Optimization for (2,5-Dihydrothiophen-3-yl)methylamine Solubility

Welcome to the Application Science portal. This guide is designed for researchers and drug development professionals working with (2,5-Dihydrothiophen-3-yl)methylamine . Because this molecule contains both a primary amine and a sensitive dihydrothiophene ring, standard brute-force solubilization techniques often lead to poor yields, emulsions, or compound degradation.

This document provides the theoretical grounding, quantitative data, and self-validating protocols required to master the solubility dynamics of this compound.

Physicochemical Profiling & Causality

To control the solubility of (2,5-Dihydrothiophen-3-yl)methylamine, you must control its ionization state. In pharmaceutical chemistry, the pKa of an amine dictates its solubility profile across different solvents[1].

  • The Amine Group (pKa ~9.0–9.5): As an allylic primary amine, this compound acts as a basic center[2]. According to the Henderson-Hasselbalch equation, the ratio of un-ionized (free base) to ionized (conjugate acid) species shifts by a factor of 10 for every 1 unit of pH change[3].

  • The Dihydrothiophene Ring (Stability Constraint): Unlike simple aliphatic amines, the 2,5-dihydrothiophene ring is chemically sensitive. At highly acidic pH (< 2.0), the ring is susceptible to acid-catalyzed ring-opening or polymerization. At highly basic pH (> 12.0), the double bond can isomerize to form the thermodynamically more stable 4,5-dihydrothiophene or oxidize into a fully aromatic thiophene.

Therefore, solubility optimization is not just about forcing the compound into a phase; it is about finding the "Goldilocks zone" where the amine is appropriately ionized for your target solvent without triggering degradation of the ring.

Quantitative Solubility & pH Dynamics

To achieve >99% solubility in a target phase, the pH must be adjusted to at least 2 units away from the amine's pKa[4]. The table below summarizes the causality between pH, species distribution, and phase preference.

Target pHSpecies Ratio ( R−NH3+​ : R−NH2​ )Dominant Phase SolubilityStability Risk Profile
1.0 - 2.0 > 99.9% : < 0.1%AqueousHigh (Acid-catalyzed ring degradation)
5.5 - 6.5 99.9% : 0.1%AqueousLow (Optimal for aqueous formulation)
7.4 (Physiological)~99% : ~1%Aqueous (Conc. dependent)Low (Precipitation risk at high conc.)
9.5 (Estimated pKa)50% : 50%Mixed / Emulsion riskLow (Avoid for extraction)
10.5 - 11.0 0.1% : 99.9%OrganicLow (Optimal for Liquid-Liquid Extraction)
> 12.0 < 0.1% : > 99.9%OrganicModerate (Base-catalyzed isomerization)

Workflow Visualization

The following decision matrix illustrates the logical pathways for adjusting the pH based on your target solvent phase while avoiding degradation thresholds.

G Start Start: (2,5-Dihydrothiophen-3-yl)methylamine Decision Target Solvent Phase? Start->Decision AqPhase Aqueous Phase (Salt Form) Decision->AqPhase Water OrgPhase Organic Phase (Free Base Form) Decision->OrgPhase Organic AqAction Adjust to pH 5.5 - 6.5 (Citrate/Phosphate Buffer) AqPhase->AqAction OrgAction Adjust to pH 10.5 - 11.0 (Carbonate/NaOH) OrgPhase->OrgAction AqResult High Aqueous Solubility (>99% Protonated) AqAction->AqResult Warning1 Avoid pH < 2 (Ring Degradation Risk) AqAction->Warning1 OrgResult High Organic Solubility (>99% Deprotonated) OrgAction->OrgResult Warning2 Avoid pH > 12 (Isomerization Risk) OrgAction->Warning2

Figure 1: Decision matrix for pH-dependent phase distribution and stability thresholds.

Experimental Protocols

To ensure reproducibility and trustworthiness, these protocols are designed as self-validating systems. The pH is used as an active checkpoint before proceeding to the next step.

Protocol A: Aqueous Solubilization (For Bioassays & Formulations)

Because amines dissolve readily in acidic solutions[5], we must protonate the amine without destroying the ring.

  • Suspend: Weigh the desired amount of (2,5-Dihydrothiophen-3-yl)methylamine and suspend it in 80% of your final target volume of distilled water. (The solution will likely appear cloudy).

  • Titrate: Slowly add 0.1 M Citric Acid or a mild Phosphate buffer dropwise while continuously monitoring with a calibrated pH meter.

  • Validate: Stop the adjustment when the pH stabilizes between 5.5 and 6.5 . Critical: Do not allow the local pH to drop below 4.0 to protect the dihydrothiophene ring.

  • Dissolve: Stir gently at room temperature for 10 minutes until complete optical clarity is achieved, indicating >99% protonation.

  • Finalize: Bring to the final volume with distilled water and sterile filter (0.22 µm) if required for biological assays.

Protocol B: Free-Basing for Liquid-Liquid Extraction (LLE)

To extract the amine from an aqueous mixture into an organic solvent, the pH must be significantly higher than the pKa of the amine's conjugate acid[4].

  • Prepare: Transfer the aqueous amine mixture to a suitable reaction vessel and chill in an ice bath (0–4°C) to minimize exothermic degradation during basification.

  • Basify: Gradually add 1.0 M Sodium Carbonate ( Na2​CO3​ ) dropwise under gentle stirring.

  • Validate: Monitor the pH until it strictly stabilizes between 10.5 and 11.0 . This ensures the pH is at least 2 units above the pKa, converting >99% of the compound to the neutral, organic-soluble free base[4].

  • Extract: Transfer the solution to a separatory funnel. Add an equal volume of your target organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Phase Separation: Invert the funnel gently 5–6 times. Do not shake vigorously, as the presence of trace protonated amines can act as surfactants and cause stubborn emulsions.

  • Collect: Allow the phases to separate completely and collect the organic layer.

Troubleshooting & FAQs

Q: Why is my compound precipitating out of the aqueous buffer at physiological pH (7.4)? A: At pH 7.4, the compound is roughly 1.5 to 2 pH units below its pKa, meaning about 98-99% of it is ionized and soluble. However, the remaining 1-2% exists as the highly lipophilic free base. If your total formulation concentration is high, the absolute concentration of that 1% free base can easily exceed its aqueous thermodynamic solubility limit, causing precipitation. To fix this, either lower the total concentration or adjust the formulation pH closer to 6.0[6].

Q: I used 1M HCl to force the amine into solution quickly, but my LC-MS now shows multiple degradation peaks. What happened? A: You subjected the molecule to a pH of ~0. While this guarantees 100% protonation of the amine, the 2,5-dihydrothiophene ring is highly sensitive to strong acids. The degradation peaks are likely acid-catalyzed ring-opened products or polymerized aggregates. Always use milder acids (like citric or acetic acid) and never drop the pH below 4.0 during adjustments.

Q: During organic extraction, I am getting a thick emulsion that won't separate. How do I break it? A: Emulsions in amine extractions usually occur because the pH is too close to the pKa (e.g., pH 9.0–9.5). At this pH, you have a 50/50 mixture of charged and uncharged species, which act together as a surfactant at the aqueous-organic interface. Verify your aqueous phase pH; if it is below 10.5, add more base to push the equilibrium fully toward the uncharged free base[4]. You can also add brine (saturated NaCl) to the aqueous layer to increase ionic strength and force phase separation.

References

  • Learn Amines In Pharmaceuticals - Interactive Tutorial Source: AnyLearn URL:[Link]

  • The Significance of Acid/Base Properties in Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]

  • Principles of Drug Action 1: Amines Source: Auburn University URL:[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

(2,5-Dihydrothiophen-3-yl)methylamine vs other thiophene derivatives in drug discovery

An in-depth technical guide designed for medicinal chemists, toxicologists, and drug development professionals evaluating sulfur-containing heterocycles for lead optimization. Escaping Flatland: The Shift from Aromatic T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for medicinal chemists, toxicologists, and drug development professionals evaluating sulfur-containing heterocycles for lead optimization.

Escaping Flatland: The Shift from Aromatic Thiophenes to Dihydrothiophenes

The thiophene ring is a historically privileged pharmacophore, ranking as the 4th most frequently used small-molecule ring system in FDA-approved drugs[1]. It serves as an excellent bioisostere for phenyl rings, offering unique electron-rich characteristics that enhance target binding. However, the integration of fully aromatic thiophenes is a double-edged sword. They are notorious structural alerts, frequently undergoing Cytochrome P450 (CYP450)-mediated bioactivation into highly reactive electrophilic species, which can trigger severe idiosyncratic hepatotoxicity[2][3].

To mitigate these metabolic liabilities while preserving the essential physicochemical properties of the sulfur heterocycle, modern drug discovery is shifting toward partially saturated analogs. This guide objectively compares standard aromatic thiophene building blocks against (2,5-Dihydrothiophen-3-yl)methylamine (CAS: 2031268-65-0)[4]. By breaking aromaticity, this sp3-enriched scaffold allows researchers to "escape flatland," fundamentally altering the molecule's spatial topology and metabolic fate.

Part 1: Structural and Electronic Divergence

The transition from a fully conjugated aromatic thiophene to a partially saturated 2,5-dihydrothiophene fundamentally rewrites the molecule's electronic distribution and 3D conformation. Aromatic rings contribute to planar, low-complexity topologies that often suffer from poor aqueous solubility and promiscuous off-target binding. By reducing one double bond, (2,5-dihydrothiophen-3-yl)methylamine introduces critical sp3 character.

Table 1: Quantitative Comparison of Physicochemical & Structural Properties

Property / MetricThiophen-3-ylmethylamine (Aromatic)(2,5-Dihydrothiophen-3-yl)methylamine (Partially Saturated)Impact on Drug Design
Fraction sp3 (Fsp3) 0.20 (1 out of 5 carbons)0.60 (3 out of 5 carbons)Higher Fsp3 improves aqueous solubility and statistically increases clinical success rates.
Aromaticity Fully conjugated π-systemNon-aromatic (isolated alkene)Breaks "flatland" topology, introducing 3D spatial complexity to the methylamine vector.
Metabolic Fate Electrophilic S-oxide / EpoxideStable Sulfoxide / SulfoneDihydrothiophenes avoid covalent binding to hepatic proteins, removing a major toxicity alert.
Amine Basicity (pKa) ~8.5 - 9.0~9.5 - 10.0Loss of the electron-withdrawing aromatic ring slightly increases the basicity of the primary amine.

Part 2: The Causality of Metabolic Stability

The primary driver for substituting aromatic thiophenes with dihydrothiophenes is metabolic safety.

Aromatic thiophenes are highly susceptible to CYP450-mediated S-oxidation and epoxidation[3]. The resulting thiophene S-oxide is highly unstable and anti-aromatic, forcing it to act as a potent Michael acceptor. It rapidly forms covalent adducts with nucleophilic residues (e.g., cysteine) on hepatic proteins[2][5]. This covalent modification is the initiating event for immune-mediated hepatotoxicity, which led to the market withdrawal of drugs like tienilic acid and suprofen[2].

Conversely, the sulfur atom in 2,5-dihydrothiophene is not part of an aromatic resonance system. When oxidized by CYP enzymes, it yields a stable 2,5-dihydrothiophene-1-oxide (sulfoxide) or sulfone[6][7]. Because this sulfoxide does not disrupt an aromatic system, it remains structurally stable and is safely cleared without acting as a destructive electrophile.

G cluster_0 Aromatic Thiophene Pathway (Toxicity Alert) cluster_1 Dihydrothiophene Pathway (Safe Clearance) T Aromatic Thiophene CYP1 CYP450 Oxidation T->CYP1 RM Reactive S-Oxide CYP1->RM TOX Protein Adducts RM->TOX DT 2,5-Dihydrothiophene CYP2 CYP450 Oxidation DT->CYP2 SM Stable Sulfoxide CYP2->SM SAFE Safe Clearance SM->SAFE

Fig 1: Metabolic divergence of aromatic thiophene vs. 2,5-dihydrothiophene scaffolds.

Part 3: Experimental Workflow: Self-Validating Reactive Metabolite Trapping

To objectively prove the safety advantage of the (2,5-dihydrothiophen-3-yl)methylamine scaffold during lead optimization, researchers must conduct a Glutathione (GSH) Trapping Assay.

The following protocol is designed as a self-validating system . By utilizing a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH (13C2, 15N-GSH), any true reactive metabolite adduct will produce a distinct isotopic doublet (separated by exactly 3 Da) in the mass spectrometer. This internal control mathematically eliminates false positives generated by endogenous biological matrix components.

G N1 1. HLM Incubation (Test Cmpd + NADPH) N2 2. Isotopic GSH Trapping (1:1 Unlabeled : Labeled) N1->N2 N3 3. Reaction Quenching (Cold Acetonitrile) N2->N3 N4 4. Protein Precipitation (Centrifugation) N3->N4 N5 5. LC-MS/MS Analysis (Neutral Loss Scan) N4->N5 N6 6. Adduct Quantification (Search for 3 Da Doublet) N5->N6

Fig 2: Self-validating isotopic GSH trapping workflow for reactive metabolite detection.

Step-by-Step Methodology: Isotopic GSH Trapping Assay
  • Preparation of Isotopic Trapping Agent: Prepare a 10 mM stock solution containing a 1:1 molar ratio of unlabeled GSH and isotopic GSH (13C2, 15N-GSH) in potassium phosphate buffer (100 mM, pH 7.4).

    • Causality: The isotopic mixture ensures that true adducts present as distinct doublets (Δ3 Da), mathematically differentiating drug metabolites from background biological noise.

  • Microsomal Incubation: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration), the test compound (10 µM, either the thiophene or dihydrothiophene derivative), and the GSH mixture (1 mM final) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Incubate the mixture at 37°C for 60 minutes with gentle shaking.

    • Causality: NADPH is the essential electron donor for CYP450-mediated oxidation; without it, bioactivation cannot occur, serving as an inherent negative control if omitted in parallel samples.

  • Quenching & Precipitation: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 30 seconds.

    • Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, and precipitates the microsomal proteins out of solution.

  • Centrifugation: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to an LC vial.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode. Perform a neutral loss scan for 129 Da (characteristic of the pyroglutamic acid moiety loss from GSH adducts) and search for the signature 3 Da isotopic doublet to confirm adduct formation.

Part 4: Synthetic Utility in Lead Optimization

Beyond safety, (2,5-Dihydrothiophen-3-yl)methylamine serves as a highly versatile nucleophile in medicinal chemistry campaigns. The primary amine can be rapidly functionalized via standard amide coupling with carboxylic acids or reductive amination with aldehydes to build complex drug architectures. Furthermore, the retained isolated double bond in the dihydrothiophene ring offers a unique synthetic handle for late-stage functionalization (e.g., dihydroxylation or cyclopropanation), providing vectors for SAR exploration that are chemically impossible to achieve with fully aromatic thiophenes[7].

Sources

Comparative

Reference NMR Spectra Validation for (2,5-Dihydrothiophen-3-yl)methylamine: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Analytical Context (2,5-Dihydrothiophen-3-yl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Analytical Context

(2,5-Dihydrothiophen-3-yl)methylamine (Chemical Formula: C5H9NS) is a specialized sulfur-containing heterocyclic building block utilized in pharmaceutical hit-to-lead optimization. Validating its structural integrity, purity, and batch-to-batch consistency is a critical prerequisite for downstream synthesis.

This guide provides an objective, data-driven comparison of three analytical approaches for reference spectra validation: High-Field NMR , Benchtop NMR , and In Silico Prediction . By establishing a self-validating experimental framework, this guide ensures that researchers can confidently confirm the molecular structure while understanding the physical causality behind their instrumental choices.

Structural Dynamics & Mechanistic Challenges

The molecular architecture of (2,5-Dihydrothiophen-3-yl)methylamine presents specific spectroscopic challenges. The proximity of the sulfur heteroatom to the endocyclic double bond (C3=C4) creates a highly specific electronic environment.

The methylene protons at the C2 and C5 positions of the dihydrothiophene ring are diastereotopic and exhibit complex allylic and homoallylic scalar coupling with the C4 vinylic proton.

  • High-Field Physics: At high magnetic fields (e.g., 600 MHz), the difference in Larmor precession frequencies ( Δv ) between these nuclei is significantly larger than their scalar coupling constants ( J ). This condition ( Δv≫J ) yields easily interpretable, first-order spectra[1].

  • Low-Field Physics: Conversely, at lower magnetic fields (e.g., 60–80 MHz benchtop systems), the Larmor precession discrepancy decreases, approaching the magnitude of the coupling constant ( Δv≈J ). This causes strong second-order effects (such as spectral "roofing") and severe signal overlap, complicating direct 1D interpretation[1].

Decision_Tree Start NMR Platform Selection (2,5-Dihydrothiophen-3-yl)methylamine Benchtop Benchtop NMR (80 MHz) Permanent Magnet Start->Benchtop Cost/Throughput HighField High-Field NMR (600 MHz) Superconducting Magnet Start->HighField High Resolution InSilico In Silico Prediction Empirical/DFT Models Start->InSilico Theoretical Baseline Routine Routine QA/QC & Reaction Monitoring Benchtop->Routine Complex Reference Standard Generation & First-Order Resolution HighField->Complex Auxiliary Auxiliary Peak Estimation (Excludes Solvent Effects) InSilico->Auxiliary

Figure 1: Decision matrix for NMR platform selection based on analytical needs.

Comparative Validation Methodologies

High-Field NMR (≥400 MHz)
  • Performance: The gold standard for unambiguous structural elucidation and the creation of primary reference standards[2].

  • Causality: The superconducting magnet provides the necessary dispersion to separate the closely resonating C2 and C5 ring protons into distinct, first-order multiplets, allowing for precise integration and coupling constant ( J -value) extraction.

Benchtop NMR (60–80 MHz)
  • Performance: Cryogen-free, permanent magnet systems are increasingly adopted for in-line process analytical technology (PAT) and routine pharmaceutical Quality Control (QC)[3].

  • Causality: While 1D 1H spectra may exhibit second-order overlap for the ring protons, benchtop systems excel at high-throughput batch verification. Modern benchtop units overcome 1D limitations by utilizing 2D experiments (like HSQC) to disperse overlapping signals, making them highly capable for late-stage manufacturing QA[2].

In Silico Prediction (Empirical & DFT Models)
  • Performance: Provides a rapid theoretical baseline for expected chemical shifts.

  • Causality: Prediction algorithms are inherently limited because they often fail to account for concentration-dependent hydrogen bonding and solvent exchange dynamics. For example, the primary amine (-NH2) shift is highly variable in real-world samples, rendering in silico models insufficient for standalone unambiguous identification[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the validation protocol must operate as a closed-loop, self-validating system. This means the methodology inherently proves its own accuracy through internal standardization and orthogonal cross-checking.

Step-by-Step Validation Workflow:
  • Sample Preparation: Dissolve 15.0 mg of (2,5-Dihydrothiophen-3-yl)methylamine in 0.6 mL of deuterated chloroform (CDCl3).

    • Causality: CDCl3 is chosen over protic solvents (like D2O or MeOD) to prevent deuterium exchange with the labile primary amine (-NH2) protons, ensuring they remain visible in the spectrum.

  • Internal Standardization (qNMR): Spike the sample with 0.05% v/v Tetramethylsilane (TMS) and a known mass of a Certified Reference Material (CRM), such as 1,4-Dinitrobenzene.

    • Causality: TMS provides an absolute zero-point chemical shift reference, ensuring cross-platform reproducibility[4]. The CRM enables quantitative NMR (qNMR) to determine absolute sample purity independently of the analyte's own response factor[5].

  • 1D Acquisition: Acquire 1H (16 scans, relaxation delay d1 = 10s for qNMR) and 13C (256 scans) spectra.

  • 2D Resolution (Conditional): If the C2 and C5 proton signals overlap (highly likely on benchtop systems), acquire a 1H-13C HSQC spectrum.

    • Causality: HSQC resolves the overlapping proton signals by correlating them to their respective 13C nuclei, dispersing the data across the much wider carbon chemical shift axis[2][6].

  • Orthogonal Validation: Cross-verify the sample using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

    • Causality: NMR is a universal detector for organic compounds but is blind to trace inorganic salts. LC-HRMS provides orthogonal confirmation of the exact mass and detects trace impurities that may fall below the NMR limit of detection[1].

NMR_Workflow A 1. Sample Preparation Analyte + CDCl3 + TMS (Internal Std) B 2. qNMR Acquisition 1D 1H & 13C Spectra A->B Transfer to Magnet C 3. Second-Order Effect Check Are C2/C5 multiplets overlapping? B->C Evaluate Resolution D 4. 2D NMR Resolution Acquire 1H-13C HSQC/HMBC C->D Yes (Δv ≈ J) E 5. Spectral Processing Phase/Baseline Correction & Integration C->E No (Δv ≫ J) D->E Disperse via 13C axis F 6. Orthogonal Validation LC-HRMS Mass Confirmation E->F Cross-check G 7. Validated Reference Spectra Structural Confirmation Complete F->G Final Approval

Figure 2: Self-validating NMR workflow for structural elucidation.

Quantitative Data: Spectral Comparison

The following table summarizes the expected chemical shifts and objectively compares how the data presents across the three evaluated methodologies.

Table 1: Expected NMR Spectral Data Comparison for (2,5-Dihydrothiophen-3-yl)methylamine

Nucleus / PositionExpected Shift (ppm)High-Field NMR (600 MHz)Benchtop NMR (80 MHz)In Silico Prediction
1H: -NH2 (Amine) ~1.5 - 2.0Broad singlet (Resolved)Broad singlet (Resolved)Sharp singlet (Static, inaccurate)
1H: -CH2-N ~3.4Doublet/Singlet (First-order)Multiplet (Overlap risk)Doublet
1H: C2-H2 (Ring) ~3.7Multiplet (First-order)Second-order roofingMultiplet
1H: C5-H2 (Ring) ~3.8Multiplet (First-order)Second-order roofingMultiplet
1H: C4-H (Vinylic) ~5.7Multiplet (First-order)Multiplet (Resolved)Multiplet
13C: C5 (Ring) ~38.0Sharp singletSharp singletExact match
13C: C2 (Ring) ~40.0Sharp singletSharp singletExact match
13C: -CH2-N ~45.0Sharp singletSharp singletExact match
13C: C4 (Vinylic) ~122.0Sharp singletSharp singletExact match
13C: C3 (Quaternary) ~138.0Sharp singlet (Low intensity)Weak singlet (Requires higher scans)Exact match

Note: 13C Quaternary carbons (C3) lack attached protons, resulting in longer relaxation times and no Nuclear Overhauser Effect (NOE) enhancement, which explains their lower intensity across all physical platforms.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Organic Process Research & Development - ACS Publications URL
  • NMR spectroscopy: Quality control of pharmaceutical products European Pharmaceutical Review URL
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification Eurolab URL
  • News-Medical.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties PMC - National Institutes of Health URL
  • Benchtop NMR for Quality Control Bruker URL

Sources

Validation

Mass Spectrometry Fragmentation Patterns for (2,5-Dihydrothiophen-3-yl)methylamine: A Comparative Analytical Guide

As drug development increasingly relies on sulfur-containing heterocycles and aliphatic amine scaffolds, accurately characterizing their metabolic and degradative fate is paramount. (2,5-Dihydrothiophen-3-yl)methylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on sulfur-containing heterocycles and aliphatic amine scaffolds, accurately characterizing their metabolic and degradative fate is paramount. (2,5-Dihydrothiophen-3-yl)methylamine (C5H9NS, Monoisotopic Mass: 115.0454 Da) presents a unique analytical challenge. It combines a highly basic primary aliphatic amine with a reactive, partially saturated sulfur heterocycle.

This guide provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation patterns and objectively compares the performance of High-Resolution Mass Spectrometry (HRMS - Orbitrap) against Triple Quadrupole (QqQ) MS platforms for its structural elucidation and quantification.

Mechanistic Fragmentation Pathways (The "Why")

To optimize MS parameters, we must first understand the causality behind the molecule's gas-phase dissociation. In positive electrospray ionization (ESI+), the primary site of protonation is the nitrogen atom of the methylamine group, yielding a precursor ion of [M+H]+ at m/z 116.0532 . The localization of the charge on this nitrogen dictates the primary fragmentation cascades.

Primary Fragmentation Modes:
  • Alpha-Cleavage (Formation of m/z 30.0344): Alpha-cleavage reactions are the most important fragmentation mode for aliphatic amines, driven by the nitrogen lone pair stabilizing the positive charge[1]. This homolytic cleavage expels the 2,5-dihydrothiophenyl radical, leaving a highly stable iminium ion (CH2=NH2+)[2]. This is a diagnostic, albeit generic, fragment for primary methylamines.

  • Inductive Cleavage / Neutral Loss of Ammonia (Formation of m/z 99.0267): The protonated amine can undergo heterolytic bond cleavage, expelling neutral ammonia (-17.0265 Da). The resulting carbocation (m/z 99.0267) is exceptionally stable because the empty p-orbital is in the allylic position relative to the double bond of the dihydrothiophene ring, allowing for resonance delocalization.

  • Ring Opening and Retro-Diels-Alder (RDA) Reactions: The fragmentation pattern of sulfur heterocycles is considerably influenced by the nature of the substituents on the dihydrothiophene ring[3]. The m/z 99.0267 ion frequently undergoes subsequent ring-opening to expel hydrogen sulfide (H2S, -34 Da), a common neutral loss in polycyclic aromatic and aliphatic sulfur heterocycles[4].

G Precursor [M+H]+ m/z 116.0532 Protonated Amine LossNH3 [M+H-NH3]+ m/z 99.0267 Allylic Carbocation Precursor->LossNH3 -NH3 (17 Da) Inductive Cleavage Iminium CH2=NH2+ m/z 30.0344 Iminium Ion Precursor->Iminium Alpha-Cleavage Loss of C4H5S radical RingCat [C4H5S]+ m/z 85.0110 Thiophenyl Cation Precursor->RingCat C-C Cleavage Loss of CH5N LossH2S [M+H-NH3-H2S]+ m/z 65.0391 Hydrocarbon Fragment LossNH3->LossH2S -H2S (34 Da) Ring Opening

ESI-MS/MS fragmentation logic for (2,5-Dihydrothiophen-3-yl)methylamine.

Platform Comparison: HRMS (Orbitrap) vs. Triple Quadrupole (QqQ)

When selecting a platform for analyzing (2,5-Dihydrothiophen-3-yl)methylamine, the choice depends on whether the goal is structural verification (metabolite ID) or high-throughput quantification (pharmacokinetics) .

Performance Data Summary
MetricHRMS (Orbitrap Exploris 480)Triple Quadrupole (TSQ Altis)Advantage / Causality
Mass Accuracy < 2 ppm~ 0.1 DaHRMS: Crucial for distinguishing the m/z 99.0267 fragment from isobaric background noise in complex biological matrices.
Resolution Up to 480,000 (FWHM)Unit Resolution (0.7 FWHM)HRMS: Resolves the isotopic fine structure of the sulfur atom (³²S vs ³⁴S).
Sensitivity (LOD) ~ 1-5 ng/mL~ 10-50 pg/mLQqQ: The MRM (Multiple Reaction Monitoring) mode filters out background ions continuously, maximizing the signal-to-noise ratio for the 116.1 → 99.0 transition.
Dynamic Range 4-5 orders of magnitude6 orders of magnitudeQqQ: Superior for pharmacokinetic profiling where concentrations vary wildly.
Primary Use Case Unknown metabolite ID, impurity profiling.Targeted quantification, DMPK studies.-

Verdict: Use HRMS during the early discovery phase to map out the exact fragmentation pathways and identify reactive metabolites (e.g., S-oxidation of the dihydrothiophene ring). Transition to QqQ for validated, high-throughput bioanalytical assays where the 116.1 → 99.0 transition serves as a highly sensitive quantitative quantifier.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific collision energies (CE) ensures that the predicted fragmentation pathways are energetically accessible.

Protocol A: Targeted Quantification via UHPLC-QqQ-MS

Objective: High-sensitivity quantification of (2,5-Dihydrothiophen-3-yl)methylamine in plasma.

  • Sample Preparation: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 minutes. Dilute the supernatant 1:1 with mobile phase A to prevent solvent-effect peak distortion.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: The C18 stationary phase provides adequate retention for the slightly polar amine when paired with ion-pairing agents or acidic modifiers.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (promotes robust protonation).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B hold for 0.5 min, ramp to 60% B over 3.5 min, flush at 95% B for 1 min. Flow rate: 0.4 mL/min.

  • MS Parameters (MRM Mode):

    • Polarity: Positive ESI.

    • Quantifier Transition: m/z 116.1 → 99.0 (CE: 15 eV). Rationale: The loss of NH3 requires low collision energy due to the stability of the resulting allylic carbocation.

    • Qualifier Transition: m/z 116.1 → 30.0 (CE: 25 eV). Rationale: Alpha-cleavage requires higher energy to break the C-C bond.

Protocol B: Structural Elucidation via UHPLC-HRMS (Orbitrap)

Objective: Exact mass confirmation and fragment mapping.

  • MS Parameters (PRM - Parallel Reaction Monitoring):

    • Resolution: 70,000 at m/z 200.

    • Isolation Window: 1.0 m/z.

    • Normalized Collision Energy (NCE): Stepped NCE at 20, 30, and 40. Rationale: Stepped energy captures both fragile fragments (like the -NH3 loss) and high-energy fragments (like the ring-opened m/z 65.0391) in a single composite spectrum.

Workflow cluster_MS Mass Spectrometry Platforms Sample Sample Prep (0.1% FA in H2O) LC UHPLC Separation (C18 Column) Sample->LC Orbitrap HRMS (Orbitrap) High Mass Accuracy Structural ID LC->Orbitrap QqQ Triple Quad (QqQ) MRM Mode High Sensitivity Quant LC->QqQ Data Data Analysis (Fragmentation Logic) Orbitrap->Data QqQ->Data

Comparative LC-MS/MS workflow: HRMS vs. QqQ for structural and quantitative analysis.

References

  • Mass spectral interpretation - Wikipedia Source: wikipedia.org URL:[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: metwarebio.com URL:[Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines Source: arkat-usa.org URL:[Link]

  • Toward the Accurate Analysis of C1–C4 Polycyclic Aromatic Sulfur Heterocycles Source: acs.org URL:[Link]

Sources

Comparative

comparing reactivity of (2,5-Dihydrothiophen-3-yl)methylamine and primary amines

Reactivity Profiling: (2,5-Dihydrothiophen-3-yl)methylamine vs. Standard Primary Amines in Drug Discovery As a Senior Application Scientist, selecting the right chemical scaffold requires looking beyond the primary funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: (2,5-Dihydrothiophen-3-yl)methylamine vs. Standard Primary Amines in Drug Discovery

As a Senior Application Scientist, selecting the right chemical scaffold requires looking beyond the primary functional group to evaluate the entire molecule's reactivity landscape. While standard primary amines (such as benzylamine or simple alkylamines) are ubiquitous, rigid building blocks, specialized scaffolds like (2,5-Dihydrothiophen-3-yl)methylamine offer unique stereoelectronic properties. This compound features a conformationally restricted allylic amine coupled with an endocyclic thioether.

This guide objectively compares the reactivity profiles of (2,5-Dihydrothiophen-3-yl)methylamine against standard primary amines, providing mechanistic insights and self-validating experimental protocols to aid researchers in rational drug design.

Structural and Mechanistic Causality

To predict how these compounds behave in complex synthetic workflows or biological environments, we must analyze the causality behind their reactivity:

  • Nucleophilicity and the Allylic Effect: The primary amine in (2,5-Dihydrothiophen-3-yl)methylamine is attached to the C3=C4 double bond via a methylene spacer, making it an allylic amine. Its basicity ( pKa​≈9.5 ) and nucleophilicity are highly comparable to benzylamine. Both readily undergo standard N-alkylation and N-acylation. However, the bulky 2,5-dihydrothiophene ring imposes distinct steric constraints during the transition states of bulky electrophilic attacks compared to the flat phenyl ring of benzylamine.

  • Chemoselectivity and S-Oxidation Potential: The defining differentiator of the dihydrothiophene scaffold is the endocyclic sulfur atom. Sulfur is a highly polarizable, "soft" nucleophile. When exposed to oxidants (e.g., m-CPBA, H2​O2​ ), the sulfur atom undergoes rapid oxidation to form a sulfoxide or a sulfone (1,1-dioxide) long before the "harder" nitrogen atom is affected. This oxidized 1,1-dioxide scaffold is not merely a synthetic byproduct; it is a critical pharmacophore. Recent studies demonstrate that 1,1-dioxido-2,5-dihydrothiophen-3-yl derivatives selectively target the DEF motif docking site of ERK2, effectively inhibiting the proliferation of melanoma cells expressing mutant BRAF [1].

  • Ring Stability and Base-Catalyzed Isomerization: Standard primary amines are generally stable under strongly basic conditions. In contrast, the 3,4-double bond in 2,5-dihydrothiophenes is susceptible to base-promoted isomerization. Under strong basic conditions, the double bond can migrate to form the thermodynamically more stable 4,5-dihydrothiophene (an α,β -unsaturated system relative to the sulfur) or undergo deacylation and hydroxylation pathways [2].

Reactivity A (2,5-Dihydrothiophen-3-yl)methylamine C N-Acylation (High Yield) A->C Acyl Chlorides D S-Oxidation (Forms 1,1-dioxide) A->D m-CPBA / H2O2 B Standard Primary Amines B->C Acyl Chlorides E N-Oxidation (Slow/Harsh Conditions) B->E m-CPBA / H2O2

Divergent reactivity pathways of dihydrothiophene-based amines vs. standard primary amines.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative reactivity differences between the two amine classes, providing a quick-reference guide for synthetic planning.

Parameter(2,5-Dihydrothiophen-3-yl)methylamineStandard Primary Amines (e.g., Benzylamine)Mechanistic Driver
Nucleophilic Acylation High Yield (>90%)High Yield (>95%)Unhindered primary nitrogen lone pair drives rapid electrophilic attack.
S-Oxidation Susceptibility Extremely HighN/ASoft, polarizable endocyclic sulfur atom rapidly accepts oxygen.
Base-Catalyzed Isomerization High RiskLow / StableBase-induced proton abstraction leads to double-bond migration in the sulfur ring.
N-Oxidation Susceptibility Low (S-oxidation outcompetes)ModerateHarder nitrogen atom requires harsher oxidants; sulfur acts as an internal scavenger.

Experimental Protocols: Self-Validating Systems

When working with bifunctional molecules like (2,5-Dihydrothiophen-3-yl)methylamine, chemoselectivity is paramount. The following protocols are designed as self-validating systems to ensure structural integrity during derivatization.

Protocol A: Chemoselective N-Acylation

Objective: Form an amide bond at the primary amine without oxidizing the sensitive thioether or isomerizing the double bond.

  • Preparation: Dissolve (2,5-Dihydrothiophen-3-yl)methylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge HCl generated during the reaction, preventing amine protonation while avoiding base-catalyzed isomerization of the dihydrothiophene ring.

  • Electrophile Addition: Cool the system to 0 °C. Dropwise add the acyl chloride (1.1 eq). Causality: Cooling mitigates exothermic side reactions and preserves the integrity of the 3,4-double bond.

  • Self-Validating Monitoring: Monitor via TLC (Hexane/EtOAc). Validation: Use a ninhydrin stain to confirm the disappearance of the primary amine (loss of the characteristic purple spot). Subsequently, use a KMnO4​ stain to ensure the dihydrothiophene ring remains intact (the double bond and sulfur will rapidly reduce KMnO4​ , showing a bright yellow spot on a purple background).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: S-Oxidation to 1,1-Dioxide (ERK2 Inhibitor Precursor)

Objective: Convert the thioether to a sulfone (1,1-dioxide) to generate the pharmacophore required for ERK2 DEF-motif inhibition.

  • Protection: Ensure the primary amine is protected (e.g., as an N-Boc or N-acyl derivative from Protocol A) prior to oxidation to prevent competitive N-oxidation.

  • Oxidant Addition: Dissolve the protected amine in DCM at 0 °C. Add m-CPBA (2.5 eq) in small portions. Causality: >2 equivalents are required to drive the reaction completely past the intermediate sulfoxide to the fully oxidized sulfone.

  • Self-Validating Monitoring: Monitor via LC-MS. Validation: Look for a definitive mass shift of +32 Da (addition of two oxygen atoms). The intermediate sulfoxide (+16 Da) should appear early in the reaction and disappear over time.

  • Quenching: Quench with saturated aqueous Na2​S2​O3​ to destroy unreacted peroxides, followed by NaHCO3​ to neutralize the m-chlorobenzoic acid byproduct.

ERK2_Pathway BRAF Mutant BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Substrates DEF Motif Substrates (c-Myc, Fos) ERK->Substrates Activation Inhibitor 1,1-Dioxido-dihydrothiophene Derivatives Inhibitor->ERK Blocks Docking Site

Mechanism of ERK2 inhibition by oxidized dihydrothiophene derivatives targeting DEF motifs.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
Validation

HPLC Method Validation for (2,5-Dihydrothiophen-3-yl)methylamine Quantification: A Comparative Guide

Executive Summary Quantifying small, highly polar, aliphatic amines like (2,5-Dihydrothiophen-3-yl)methylamine presents a notorious challenge in pharmaceutical quality control. Traditional Reversed-Phase High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying small, highly polar, aliphatic amines like (2,5-Dihydrothiophen-3-yl)methylamine presents a notorious challenge in pharmaceutical quality control. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection frequently fails for this class of compounds, resulting in poor retention, severe peak tailing, and inadequate sensitivity.

This guide objectively compares traditional RP-HPLC/UV methodologies against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) approach. Furthermore, it provides a self-validating experimental protocol and a comprehensive validation framework aligned with the latest ICH Q2(R2) and ICH Q14 guidelines[1].

The Analytical Challenge: Structural Causality

To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties:

  • High Polarity & Basicity: The primary amine group ( −NH2​ ) becomes protonated at typical acidic mobile phase pH levels. In traditional C18 chromatography, this lack of hydrophobicity causes the analyte to elute in the void volume ( k′<0.5 ). Furthermore, the protonated amine interacts aggressively with unendcapped, negatively charged residual silanols ( −SiO− ) on the silica support via secondary ion-exchange mechanisms, causing severe peak tailing[2].

  • Lack of Chromophore: The molecule contains only an isolated C=C double bond and a thioether linkage. It lacks the extended π -conjugation required for strong UV absorbance. Analysts are forced to use low-wavelength UV (e.g., 210 nm), which suffers from severe baseline drift due to mobile phase absorbance[3].

Method Development: Comparative Analysis

To establish the most reliable quantification method, we compared stationary phases and detector technologies.

Stationary Phase Selection

We compared a standard C18 column, a polar-embedded C18 column (designed to shield silanols), and an Amide-HILIC column. HILIC operates on a fundamentally different mechanism: it utilizes a highly organic mobile phase (typically >70% Acetonitrile) to form a stagnant, water-rich layer on the polar stationary phase. The polar amine partitions favorably into this aqueous layer, drastically increasing retention and eliminating silanol-induced tailing[2][4].

Table 1: Column Chemistry Performance Comparison

Chromatographic ParameterStandard C18 (RP)Polar-Embedded C18Amide-HILIC
Retention Factor ( k′ ) 0.4 (Fails SST)1.2 (Marginal)4.5 (Optimal)
Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.5 (Acceptable)1.1 (Ideal Symmetry)
Theoretical Plates ( N ) < 2,000~ 5,000> 12,000
Primary Mechanism Hydrophobic PartitioningShielded HydrophobicHydrophilic Partitioning
Detector Selection

Because (2,5-Dihydrothiophen-3-yl)methylamine lacks a chromophore, UV detection is inherently flawed. We compared UV (210 nm) against Charged Aerosol Detection (CAD). CAD is a mass-sensitive detector: the eluent is nebulized, dried into particles, and charged by collision with ionized nitrogen. The aggregate charge is measured by an electrometer, providing a highly sensitive, structure-independent response[3][5].

Table 2: Detector Performance Comparison

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Sensitivity (LOQ) ~ 5.0 µg/mL~ 0.05 µg/mL
Baseline Stability Poor (Gradient drift from solvents)Excellent (Mass-dependent)
Response Uniformity Highly dependent on chromophoreUniversal (Structure-independent)
Synergy with HILIC Poor (Acetonitrile absorbs at 210nm)Excellent (High organic volatility)

Optimized Experimental Protocol (HILIC-CAD)

Note: This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any sample is quantified.

Reagents & Equipment
  • Column: Amide-HILIC (150 mm × 4.6 mm, 3 µm particle size).

  • Detector: Charged Aerosol Detector (Evaporator Temp: 35°C, Data Rate: 10 Hz).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: 75:25 Acetonitrile:Water (v/v). Crucial Causality: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent mismatch) upon injection into the HILIC system.

Step-by-Step Methodology
  • Mobile Phase Preparation: Filter Mobile Phase A through a 0.22 µm hydrophilic membrane. Degas both mobile phases.

  • Standard Preparation: Accurately weigh 10.0 mg of (2,5-Dihydrothiophen-3-yl)methylamine reference standard. Dissolve in 100 mL of Diluent to create a 100 µg/mL stock solution.

  • Chromatographic Conditions:

    • Elution: Isocratic 80% B / 20% A.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

  • System Suitability Testing (SST) - Internal Control:

    • Inject the 100 µg/mL standard solution five consecutive times.

    • Self-Validation Criteria: The system is only cleared for analysis if: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor 1.5, and Theoretical Plates 5,000[6].

  • Sample Analysis: Inject blank diluent, followed by calibration standards, and finally the unknown samples. Bracket samples with standard injections every 10 runs to verify continuous system stability.

ICH Q2(R2) Method Validation Framework

The recently updated ICH Q2(R2) guidelines (effective June 2024) mandate a risk-based lifecycle approach to analytical validation, working in conjunction with ICH Q14 (Analytical Procedure Development)[1][7]. The validation must prove the method is reliable, reproducible, and fit for its intended purpose[8].

ICH_Q2R2 cluster_validation ICH Q2(R2) Core Parameters Start Analytical Target Profile (ICH Q14) SST System Suitability Testing (SST) Start->SST Spec Specificity & Selectivity SST->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange AccPrec Accuracy & Precision (%Recovery, %RSD) LinRange->AccPrec LODLOQ Sensitivity (LOD / LOQ) AccPrec->LODLOQ Robust Robustness (DoE Approach) LODLOQ->Robust Approval Validated Method Ready for QC Robust->Approval

Fig 1: Logical workflow for ICH Q2(R2) analytical method validation lifecycle.

Validation Parameters & Acceptance Criteria

To fully validate the HILIC-CAD method for (2,5-Dihydrothiophen-3-yl)methylamine, the following parameters must be executed and documented:

Table 3: ICH Q2(R2) Validation Parameters & Target Criteria

Validation ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject blank diluent, mobile phase, and known synthesis impurities. Perform forced degradation (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the target amine. Peak purity index > 0.990.
Linearity & Range Prepare 7 concentration levels ranging from LOQ to 150% of the target working concentration.Correlation coefficient ( R2 ) 0.999. Note: CAD response can be non-linear over wide ranges; apply a quadratic fit or power-function transformation if necessary.
Accuracy Spike known amounts of standard into the sample matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration, analyzed by a single analyst on one day.%RSD of calculated concentrations 2.0%.
Intermediate Precision Same as above, but performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD 2.0%. Means between days must not differ significantly (Student's t-test).
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve.LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise ratio 10 for LOQ.
Robustness Introduce deliberate micro-variations: Flow rate ( ± 0.1 mL/min), Column Temp ( ± 2°C), Mobile Phase B ( ± 2%).System Suitability criteria must still be met under all perturbed conditions.

Sources

Comparative

toxicity comparison of(2,5-Dihydrothiophen-3-yl)methylamine against standard reagents

An in-depth evaluation of chemical building blocks is critical during the hit-to-lead phase of drug discovery. Sulfur-containing heterocycles are highly valued for their unique electronic properties and target engagement...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical building blocks is critical during the hit-to-lead phase of drug discovery. Sulfur-containing heterocycles are highly valued for their unique electronic properties and target engagement capabilities; however, they frequently present toxicological liabilities.

This guide objectively compares the toxicity profile of (2,5-Dihydrothiophen-3-yl)methylamine against standard amine reagents, specifically Thiophen-3-ylmethylamine (its fully aromatic counterpart) and Benzylamine (a non-sulfur baseline). By analyzing structural alerts, metabolic pathways, and in vitro assay data, this guide provides researchers with the mechanistic insights necessary to navigate the toxicological risks associated with this specific building block.

Structural Analysis & Predictive Toxicology

The primary toxicological concern with thiophene-derived compounds is their propensity for cytochrome P450 (CYP450)-mediated bioactivation [1]. Fully aromatic thiophenes are known structural alerts for idiosyncratic drug-induced liver injury (IDILI). They undergo metabolism primarily via two competitive pathways catalyzed by CYP2C9 and CYP3A4: S-oxidation and epoxidation [2]. Both pathways yield highly reactive electrophilic intermediates that can covalently bind to hepatocellular proteins, leading to toxicity.

(2,5-Dihydrothiophen-3-yl)methylamine differs critically from standard thiophenes due to its partial saturation:

  • Loss of Aromaticity: The 2,5-dihydro ring lacks aromatic stabilization. Quantum chemical studies on related heterocycles indicate that the lack of aromaticity alters the thermodynamic landscape of CYP450 oxidation [2].

  • Isomerization Risk: The isolated double bond in the 2,5-dihydro system can potentially isomerize to the 2,3-position in vivo, creating an α,β -unsaturated system conjugated with the sulfur atom. This forms a potent Michael acceptor, increasing the risk of direct glutathione (GSH) depletion even without CYP450 activation.

  • Primary Amine Liability: Like all primary amines, the methylamine group can undergo oxidative deamination or N-hydroxylation, though this is generally a secondary toxicological concern compared to the sulfur heterocycle.

Pathway A Thiophene/ Dihydrothiophene B CYP450 (CYP2C9/3A4) A->B Oxidation C S-Oxide Intermediate B->C S-Oxidation D Epoxide Intermediate B->D Epoxidation E Protein Adduct (Hepatotoxicity) C->E Nucleophilic Attack F GSH Conjugate (Detoxification) C->F GSH Trapping D->E Nucleophilic Attack D->F GSH Trapping

CYP450-mediated bioactivation pathway of sulfur-containing heterocycles.

Comparative Toxicity Profiles

To contextualize the toxicity of (2,5-Dihydrothiophen-3-yl)methylamine, we compare it against standard reagents used in medicinal chemistry. The data below represents standardized in vitro benchmark ranges for these structural classes [3].

ReagentStructural ClassHepG2 Cytotoxicity (IC₅₀)Ames Test (Mutagenicity)Reactive Metabolite Risk (HLM Trapping)
(2,5-Dihydrothiophen-3-yl)methylamine Partially Saturated Thioether40 - 80 µMNegativeHigh (S-oxides & Michael acceptors)
Thiophen-3-ylmethylamine Aromatic Heterocycle50 - 100 µMNegativeHigh (Epoxides & S-oxides)
Benzylamine Aromatic Hydrocarbon> 200 µMNegativeLow (Standard baseline)

Causality Analysis: Benzylamine exhibits the lowest toxicity due to the stability of the benzene ring, which resists facile epoxidation and lacks a heteroatom susceptible to S-oxidation. Thiophen-3-ylmethylamine shows moderate cytotoxicity driven by CYP450 bioactivation. (2,5-Dihydrothiophen-3-yl)methylamine often exhibits slightly higher acute cytotoxicity in vitro because the non-aromatic double bond is highly susceptible to direct oxidative attack, and potential isomerization can yield reactive electrophiles that deplete cellular antioxidants more rapidly than the fully aromatic counterpart.

Validated Experimental Protocols for Toxicity Assessment

To objectively verify the toxicity of (2,5-Dihydrothiophen-3-yl)methylamine in your own pipeline, the following self-validating protocols must be employed.

Protocol A: HepG2 Cytotoxicity Assay (MTT)

HepG2 cells are utilized because they retain some basal levels of phase I and phase II metabolizing enzymes, making them superior to non-hepatic lines for evaluating compounds with bioactivation liabilities.

Self-Validating Mechanism: This protocol includes a positive control (Chlorpromazine) to validate assay sensitivity and a vehicle control (0.1% DMSO) to establish the 100% viability baseline.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of (2,5-Dihydrothiophen-3-yl)methylamine in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 µM to 300 µM. Ensure final DMSO concentration does not exceed 0.1%.

  • Treatment: Aspirate media and add the compound-treated media. Include Chlorpromazine (50 µM) as a positive control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours to allow viable cells to reduce the tetrazolium dye to formazan.

  • Solubilization & Readout: Aspirate the media carefully. Add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Reactive Metabolite Trapping Assay

Because S-oxides and epoxides are transient, they cannot be measured directly. We use Glutathione (GSH) as a "soft" nucleophile to trap these electrophiles, forming stable adducts detectable via LC-MS/MS.

Self-Validating Mechanism: The protocol requires a "-NADPH" negative control. If GSH adducts form without NADPH, the compound is intrinsically reactive (e.g., a direct Michael acceptor). If adducts only form with NADPH, the toxicity is strictly CYP450-dependent.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), GSH (5 mM), and (2,5-Dihydrothiophen-3-yl)methylamine (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Scan for neutral loss of 129 Da (characteristic of GSH conjugates) using a triple quadrupole mass spectrometer.

Workflow S1 1. Incubation (Compound + HLM + NADPH + GSH) S2 2. Reaction Quenching (Ice-cold Acetonitrile) S1->S2 S3 3. Protein Precipitation (Centrifugation at 14,000 x g) S2->S3 S4 4. LC-MS/MS Analysis (Scan for GSH Adducts) S3->S4 S5 5. Structural Elucidation (Identify Reactive Origin) S4->S5

Experimental workflow for reactive metabolite trapping using human liver microsomes.

Conclusion & Strategic Recommendations

While (2,5-Dihydrothiophen-3-yl)methylamine offers distinct spatial geometries compared to planar aromatic thiophenes or standard benzylamines, it carries a complex toxicity profile. The lack of aromaticity does not eliminate the risk of CYP450-mediated S-oxidation; furthermore, it introduces the risk of forming reactive α,β -unsaturated systems via isomerization.

Recommendations for Drug Development:

  • Substitution Strategy: If target binding allows, consider substituting the 2,5-dihydrothiophene ring with a fully saturated tetrahydrothiophene or a sterically hindered thiophene (e.g., adding methyl groups adjacent to the sulfur) to block S-oxidation and epoxidation pathways [1].

  • Early Screening: Any lead compound incorporating this moiety must be subjected to the GSH trapping assay (Protocol B) early in the optimization phase to rule out the formation of irreversible protein adducts.

References

  • Dalvie, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1133-1153. Available at:[Link]

  • Jaladanki, S. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 8-15. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776347, Benzo(B)Thiophen-3-Ylmethylamine. Available at:[Link]

Safety & Regulatory Compliance

Safety

[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine proper disposal procedures

The proper disposal of amine requires a highly controlled approach due to its dual-hazard structural profile. As a specialized intermediate often utilized in drug development and organic synthesis, this compound features...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of amine requires a highly controlled approach due to its dual-hazard structural profile. As a specialized intermediate often utilized in drug development and organic synthesis, this compound features both a reactive secondary amine and a sulfur-containing heterocycle.

To ensure laboratory safety, environmental compliance, and operational efficiency, disposal protocols must simultaneously address the volatility and basicity of the amine moiety, as well as the noxious sulfur oxides (SOx) generated during its ultimate destruction.

Physicochemical Hazard Profiling

Before executing any disposal protocol, personnel must understand the causality behind the chemical's hazards. The structural components of amine dictate its incompatibility and required containment strategies.

Structural ComponentPrimary HazardOperational ConsequenceDisposal Implication
Secondary Amine Corrosive, basic, volatile.Can cause respiratory irritation and degrade certain metal containers over time.Must be stored in HDPE or glass. Can be neutralized to a non-volatile salt to suppress vapor[1].
2,5-Dihydrothiophene Ring Organosulfur toxicity, severe stench.High risk of noxious odor permeation in the laboratory environment.Requires tightly sealed secondary containment.
Combustible Backbone Ignitability.Exothermic reactions if mixed with strong oxidizers (e.g., peroxides, nitric acid).Must be segregated from oxidizing waste streams. Final destruction requires high-temperature incineration[2].

Standard Operating Procedure: Routine Waste Accumulation

For routine laboratory operations, the following self-validating protocol ensures that the chemical is safely accumulated without risking vapor leaks or cross-contamination.

Step 1: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) or Teflon-lined glass container.

  • Causality: Amines can slowly react with or corrode specific metal alloys (like copper or brass fittings). Using inert polymers ensures the structural integrity of the waste vessel.

Step 2: Segregation and Transfer

  • Action: Transfer the waste into the container inside a certified chemical fume hood. Ensure the waste stream is strictly segregated from strong acids, halogens, and oxidizing agents.

  • Causality: Mixing concentrated secondary amines with strong acids can result in a violent exothermic neutralization reaction, potentially boiling the solvent and rupturing the container.

Step 3: Sealing and Secondary Containment

  • Action: Cap the container tightly immediately after the transfer. Place the primary container inside a secondary containment bin.

  • Validation: Perform a "sniff test" near the sealed secondary container (wafting gently). If the characteristic sulfurous/amine stench is detectable, the primary seal is compromised and must be replaced.

Step 4: Regulatory Labeling

  • Action: Affix a hazardous waste label detailing the exact chemical name, CAS number (if applicable), and the estimated percentage of the composition. Mark the hazard classes as "Corrosive" and "Toxic"[3].

Emergency Spill Response & In-Situ Decontamination

In the event of an uncontrolled release, the immediate operational goal is to suppress the volatile amine vapors and the sulfurous stench.

Step 1: Evacuation and PPE

  • Action: Evacuate non-essential personnel. Responders must don chemical splash goggles, nitrile gloves (double-gloved), and a laboratory coat. If the spill occurs outside a fume hood, a half-face respirator with organic vapor/acid gas cartridges may be required[1].

Step 2: In-Situ Quenching (Neutralization)

  • Action: Carefully broadcast a weak, solid acid—such as sodium bisulfate (NaHSO₄) or citric acid powder—directly over the spill.

  • Causality: The weak acid reacts with the basic secondary amine to form an amine salt. This protonation drastically reduces the vapor pressure of the compound, immediately halting the spread of noxious fumes and making the liquid safer to handle.

  • Validation: The cessation of visible fuming and a sharp reduction in odor indicate successful salt formation.

Step 3: Absorption and Collection

  • Action: Cover the neutralized spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth HDPE waste bucket.

Step 4: Surface Decontamination

  • Action: Wash the spill surface with a dilute acidic detergent, followed by a thorough water rinse, collecting all rinsate into the waste bucket.

Disposal Workflow and Decision Matrix

The following diagram illustrates the logical workflow for managing amine waste, from generation to final destruction.

G Start [(2,5-Dihydrothiophen-3-yl)methyl] (methyl)amine Waste Generated Decision Waste Type? Start->Decision Routine Routine Lab Accumulation Decision->Routine Liquid/Solid Waste Spill Accidental Spill/Release Decision->Spill Uncontrolled Release Containment Store in HDPE/Glass (Away from Oxidizers) Routine->Containment Neutralize Neutralize with Dilute Acid (e.g., NaHSO4) to minimize vapor Spill->Neutralize Transfer Transfer to EH&S / Licensed Vendor Containment->Transfer Absorb Absorb with Vermiculite/Sand Neutralize->Absorb Absorb->Transfer Incineration High-Temperature Incineration (>1000°C) Transfer->Incineration Scrubber Alkaline Flue-Gas Scrubber (Mandatory for SOx capture) Incineration->Scrubber Exhaust Gas

Figure 1: Operational workflow for the containment, neutralization, and final destruction of the compound.

Final Destruction & Regulatory Compliance

Because amine is an organosulfur compound, it cannot be disposed of via standard landfill or elementary neutralization alone.

Under the U.S. Environmental Protection Agency (EPA) Land Disposal Restrictions (LDRs) for organosulfur wastes, the mandated treatment standard is high-temperature incineration [2].

  • Incineration Parameters: The waste must be transferred to a licensed hazardous waste facility capable of sustaining combustion temperatures exceeding 1000°C to ensure the complete thermal cleavage of the robust dihydrothiophene ring.

  • Mandatory Scrubbing: The thermal oxidation of the sulfur atom will inevitably generate sulfur dioxide (SO₂) and sulfur trioxide (SO₃). To prevent the release of these corrosive, acid-rain-inducing gases, the incinerator must be equipped with an alkaline flue-gas scrubber (typically utilizing calcium hydroxide or sodium hydroxide) to capture and neutralize the SOx emissions before exhaust[2].

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from:[Link]

  • Purdue University Radiological and Environmental Management. Guidelines: Handling and Disposal of Chemicals. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Third Third Scheduled Wastes, Part 1 (Organosulfur Wastes). Federal Register. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling [(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine

An In-Depth Technical Guide to the Safe Handling of amine As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic system of risk mitigation. When handli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic system of risk mitigation. When handling complex, bifunctional molecules like amine , standard operational procedures are insufficient. This molecule presents a dual-hazard profile: a highly reactive, corrosive secondary amine coupled with a volatile, malodorous dihydrothiophene (organosulfur) core.

To handle this compound safely, we must design a self-validating system where every piece of personal protective equipment (PPE) and every operational step directly neutralizes a specific chemical vulnerability.

Mechanistic Hazard Profile & Causality

Understanding the molecular behavior of amine is the foundation of our safety protocol:

  • The Secondary Amine Moiety: Secondary amines are highly basic and corrosive. They readily attack ester linkages in standard latex polymers and cause severe skin burns and serious eye damage upon contact[1]. Furthermore, secondary amines can react with environmental nitrosating agents to form nitrosamines, a class of potent carcinogens[2].

  • The Dihydrothiophene Core: Cyclic sulfides are notorious for their extreme, nauseating stench (detectable at parts-per-billion levels) and high volatility. Prolonged inhalation of thiophene derivatives can induce central nervous system (CNS) depression, respiratory irritation, and severe olfactory fatigue[3][4].

Because olfactory fatigue can quickly dull a researcher's ability to smell a leak, odor cannot be used as a primary warning system . We must rely on engineered controls and strict PPE matrices.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is dictated by the need to block both corrosive amine degradation and non-polar organosulfur permeation.

Quantitative PPE Selection Data

The following table summarizes the breakthrough times and causality for glove material selection based on EN 374 standards for secondary amines and thiophene derivatives[1][5][6].

Glove MaterialBreakthrough Time (EN 374)Protection ClassSuitabilityMechanistic Causality
Neoprene > 240 minutesClass 5Excellent High cross-linking density resists degradation by corrosive secondary amines and blocks non-polar sulfide permeation.
Butyl Rubber > 240 minutesClass 5Excellent Highly impermeable to volatile gases; ideal for stench compounds and organosulfurs.
Nitrile > 60 minutesClass 3Fair Acceptable for brief, incidental contact. Degrades faster under sustained amine exposure. Must be double-gloved.
Latex / Cotton < 10 minutesNoneProhibited Amines attack the polymer matrix. Cotton absorbs and concentrates the corrosive resin directly against the skin[1].
Required Body & Eye Protection
  • Eye/Face: Tightly fitting chemical splash goggles combined with an 8-inch minimum face shield[7]. Causality: Secondary amines cause irreversible corneal damage. A face shield prevents aerosolized droplets from bypassing safety glasses during pressurized syringe transfers.

  • Body: A flame-resistant (FR) lab coat and a PVC or Neoprene apron[1][5]. Causality: If a spill occurs, the apron provides an impermeable barrier, allowing the researcher to remove the contaminated layer instantly without the chemical soaking through to the skin.

Operational Workflow & Engineering Controls

To prevent facility-wide odor contamination and inhalation exposure, all work must be conducted within a certified chemical fume hood using a closed-system transfer method.

G Start Start: [(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine PPE Don PPE: Neoprene Gloves, Face Shield, Lab Coat Start->PPE Hood Fume Hood Setup (Sash Low, Airflow >100 fpm) PPE->Hood Trap Engage Bleach Trap (Oxidize Sulfides) Hood->Trap Transfer Transfer Method? Trap->Transfer Syringe Syringe/Cannula (Closed System) Transfer->Syringe Approved Pour Pouring/Pipetting Transfer->Pour Prohibited Quench Quench Glassware in 6.15% Bleach (24h) Syringe->Quench Waste Hazardous Waste (Double Bagged) Quench->Waste

Fig 1. Operational workflow and safety decision tree for handling bifunctional organosulfur amines.

Step-by-Step Handling Methodology

Step 1: Pre-Operational Setup (The Bleach Trap) Before opening the reagent, establish a bleach trap connected to your vacuum line or exhaust output. Connect an empty secondary flask (to prevent backflow) to a primary trap containing a 6.15% sodium hypochlorite (bleach) solution.

  • Self-Validating Mechanism: The UCLA EHS guidelines for stench chemicals dictate that bleach oxidizes volatile thiols and sulfides into non-odorous, less toxic sulfoxides and sulfones. If you detect a sulfurous odor outside the hood, your trap is saturated or the sash is too high.

Step 2: Closed-System Liquid Transfer Purge the reagent bottle with an inert gas (Argon or Nitrogen) to prevent the oxidation of the sensitive dihydrothiophene ring. Perform all liquid transfers using a Luer-lock syringe or a stainless steel cannula.

  • Self-Validating Mechanism: Never pour or pipette solutions of volatile stench compounds. Pouring breaks the closed system, instantly vaporizing the organosulfur into the ambient air and exposing the researcher to acute inhalation risks.

Step 3: Decontamination and Quenching Immediately post-transfer, do not leave contaminated glassware exposed in the hood. Submerge all syringes, needles, and glassware into a dedicated bleach bath inside the fume hood.

  • Self-Validating Mechanism: The oxidation of organosulfur compounds is kinetically slow. Glassware must soak for a minimum of 24 hours to ensure complete neutralization of the stench hazard before being washed in the sink.

Spill Management and Disposal Plans

If a spill occurs, the primary threat is the rapid vaporization of the dihydrothiophene core, which can trigger building-wide evacuations due to its similarity to a natural gas leak[8].

  • Small Spills (< 50 mL): Contain the spill using inert absorbent pads (do not use combustible materials like sawdust). Carefully apply a dilute bleach solution over the absorbed area to oxidize the organosulfur residue[8]. Place all contaminated materials into a heavy-duty plastic bag, seal it, and place it into a secondary sealed container (double-bagging)[9].

  • Large Spills (> 50 mL): Do not attempt to clean. Immediately close the fume hood sash to contain the vapors, evacuate the laboratory, and contact your institution's Environmental Health and Safety (EHS) emergency response team[8].

  • Waste Disposal: Label all waste containers explicitly with the full chemical name. Stench chemical waste must be segregated from general organic waste and stored in a tightly sealed secondary container to prevent vapor permeation into the lab environment[8].

References

  • UCLA Environment, Health & Safety. "Standard Operating Procedures for Using Stench Chemicals." University of California, Los Angeles. [Link]

  • Columbia University Research. "SOP for Stench Chemicals." Columbia University Environmental Health and Safety. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. [Link]

  • ITW Polymers and Fluids. "Safety Data Sheet: Secondary Amine Hardeners." ITW Polymers and Fluids. [Link]

Sources

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